molecular formula C18H15NO3 B025016 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 107027-47-4

2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Katalognummer: B025016
CAS-Nummer: 107027-47-4
Molekulargewicht: 293.3 g/mol
InChI-Schlüssel: WERFLPDFGFSTQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline-based small molecule that serves as a key scaffold in medicinal chemistry research, particularly in the development of novel enzyme inhibitors for cancer and inflammatory diseases. This compound is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway . Inhibition of DHODH induces pyrimidine depletion, halting cell cycle progression and providing a targeted strategy for antiproliferative research; this mechanism has shown promise in sensitizing cancer cells to other chemotherapeutic agents . The specific structural motif of this compound, featuring the 4-carboxylic acid, is essential for forming a critical salt bridge with the Arg136 residue in the DHODH active site, while the 8-methyl and 2-(4-methoxyphenyl) substituents optimize interactions within a hydrophobic channel of the enzyme . Beyond DHODH, the 4-carboxyl quinoline core is a versatile template for designing inhibitors of other therapeutically relevant targets. Researchers have utilized similar structures in the development of selective histone deacetylase (HDAC) inhibitors, which can induce cell cycle arrest and promote apoptosis in cancer cell lines , and as potent SIRT3 inhibitors, impacting mitochondrial function and showing efficacy against leukemic cell lines . Furthermore, structural analogues have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory research . The compound's well-defined synthesis via the Pfitzinger reaction allows for precise structural modifications, making it a valuable precursor for exploring structure-activity relationships and optimizing drug-like properties in early-stage discovery programs .

Eigenschaften

IUPAC Name

2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-4-3-5-14-15(18(20)21)10-16(19-17(11)14)12-6-8-13(22-2)9-7-12/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERFLPDFGFSTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301342
Record name 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107027-47-4
Record name 2-(4-Methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107027-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Architecture

2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid represents a critical structural variation of the 2-arylquinoline-4-carboxylic acid class (often historically associated with Cinchophen). In modern drug discovery, this specific scaffold serves as a privileged pharmacophore for Neurokinin-3 (NK3) receptor antagonists , SIRT3 inhibitors , and anti-infective agents .

Unlike the unsubstituted parent quinoline, the 8-methyl substitution introduces steric bulk proximal to the nitrogen heteroatom, modulating metal chelation properties and receptor binding kinetics. Simultaneously, the 4-methoxyphenyl moiety at the C2 position enhances lipophilicity and provides an electron-rich domain for π-stacking interactions within active sites.

This guide details the physicochemical properties, Pfitzinger synthetic pathway, and experimental protocols required for the utilization of this compound in high-throughput screening and lead optimization.

Chemical Identity & Physicochemical Profiling[1][2]

The compound is characterized by a high melting point and limited aqueous solubility, necessitating specific solvent systems for biological assays.

Table 1: Physicochemical Properties
PropertyValue / DescriptionNote
IUPAC Name This compound
CAS Number 107027-47-4Verified Registry
Molecular Weight 293.32 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 214–216 °C (Predicted/Analogous)High thermal stability
LogP (Predicted) 4.2 ± 0.4High Lipophilicity
pKa (Acid) 3.8 ± 0.2 (Carboxylic acid)Ionized at physiological pH
pKa (Base) 4.5 ± 0.5 (Quinoline Nitrogen)Weakly basic due to steric hindrance
Solubility DMSO (>20 mg/mL), Ethanol (Hot), 1N NaOHInsoluble in water
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (N, O-Me, C=O)

Synthetic Framework: The Pfitzinger Reaction[6][7]

The most robust route to this compound is the Pfitzinger Reaction . This condensation involves 7-methylisatin and 4-methoxyacetophenone in a strong alkaline medium.

Mechanistic Rationale
  • Ring Opening : The 7-methylisatin ring is hydrolyzed by KOH to form the intermediate potassium 2-amino-3-methylphenylglyoxylate (isatinate).

  • Condensation : The ketone enolate of 4-methoxyacetophenone attacks the ketone carbonyl of the glyoxylate.

  • Cyclization : Intramolecular dehydration yields the quinoline core.

The choice of 7-methylisatin is critical; the methyl group at position 7 of the isatin ring translates to position 8 on the final quinoline ring due to the numbering shift during ring expansion.

Synthetic Pathway Visualization

PfitzingerSynthesis Isatin 7-Methylisatin (CAS 1127-59-9) Isatinate Intermediate: Potassium 2-amino-3- methylphenylglyoxylate Isatin->Isatinate Hydrolysis (Reflux) Ketone 4-Methoxyacetophenone (CAS 100-06-1) Aldol Aldol Condensation Adduct Ketone->Aldol Base 33% KOH (aq) Base->Isatinate Isatinate->Aldol + Ketone Product 2-(4-Methoxyphenyl)-8- methylquinoline-4-carboxylic acid (CAS 107027-47-4) Aldol->Product Cyclization - 2 H₂O + Acid Workup (HCl)

Figure 1: The Pfitzinger synthetic pathway converting 7-methylisatin and 4-methoxyacetophenone into the target quinoline scaffold.[1]

Biological Applications & Pharmacophore Potential[1][6][8]

This compound is rarely a final drug but serves as a high-value intermediate and chemical probe .

Neurokinin-3 (NK3) Receptor Antagonism

The 2-arylquinoline-4-carboxylic acid core mimics the pharmacophore of Talnetant and Osanetant precursors.

  • Mechanism : NK3 receptors (Tachykinin receptor 3) bind Neurokinin B (NKB).[2] Antagonists are critical for treating sex-hormone disorders (e.g., hot flashes in menopause, PCOS).

  • Role of 8-Methyl : The 8-methyl group restricts rotation around the quinoline core, potentially locking the molecule in a bioactive conformation that fits the hydrophobic pocket of the GPCR.

SIRT3 Inhibition (Oncology)

Recent studies identify 2-arylquinoline-4-carboxylic acid derivatives as selective inhibitors of Sirtuin 3 (SIRT3) .

  • Target : Mitochondrial NAD+-dependent deacetylase.

  • Effect : Inhibition leads to hyperacetylation of mitochondrial proteins, inducing metabolic stress in leukemia cells (e.g., MLLr leukemic cell lines).

Biological Workflow Visualization

BiologicalWorkflow cluster_Targets Primary Biological Targets cluster_Effects Downstream Physiological Effects Compound 2-(4-Methoxyphenyl)-8- methylquinoline-4-carboxylic acid NK3R NK3 Receptor (GPCR) (Antagonist) Compound->NK3R Binding (IC50 ~nM range) SIRT3 SIRT3 Enzyme (Inhibitor) Compound->SIRT3 Allosteric Inhibition VMS Vasomotor Symptom Relief (Hot Flashes) NK3R->VMS Blocks NKB Signaling Apoptosis Leukemic Cell Differentiation/Arrest SIRT3->Apoptosis Increases Mitochondrial ROS

Figure 2: Pharmacological interaction map showing dual utility in endocrinology (NK3R) and oncology (SIRT3).

Experimental Protocols

Synthesis Protocol (Standardized Pfitzinger)

Note: This protocol is scaled for 10 mmol.

Reagents:

  • 7-Methylisatin (1.61 g, 10 mmol)

  • 4-Methoxyacetophenone (1.50 g, 10 mmol)

  • Potassium Hydroxide (KOH) (33% w/v aqueous solution, 15 mL)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (for precipitation)

Procedure:

  • Dissolution : In a 100 mL round-bottom flask, suspend 7-methylisatin (1.61 g) in 15 mL of 33% KOH solution. Heat gently until the isatin dissolves and the solution turns yellow/orange (formation of isatinate).

  • Addition : Add 4-methoxyacetophenone (1.50 g) dissolved in 20 mL of ethanol to the reaction mixture.

  • Reflux : Reflux the mixture at 80–90°C for 12–16 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) until the starting isatin disappears.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 100 g).

    • Acidify carefully with glacial acetic acid (or 10% HCl) to pH 4–5. A copious precipitate will form.

  • Isolation : Filter the solid via vacuum filtration. Wash the cake with cold water (3 x 20 mL) to remove inorganic salts.

  • Purification : Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture.

  • Yield : Expected yield is 65–80%.

Characterization (Expected Data)
  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 13.5-14.0 (br s, 1H, COOH)

    • δ 8.5 (s, 1H, H-3 of quinoline)

    • δ 8.1 (d, 2H, H-2',6' of methoxyphenyl)

    • δ 7.8 (d, 1H, H-5)

    • δ 7.5 (t, 1H, H-6)

    • δ 7.1 (d, 2H, H-3',5' of methoxyphenyl)

    • δ 3.85 (s, 3H, O-Me)

    • δ 2.75 (s, 3H, 8-Me)

References

  • Pfitzinger Reaction Mechanism & Scope Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][3] Chemistry of Heterocyclic Compounds, 40(3), 257–294.

  • Synthesis of 2-Arylquinoline-4-carboxylic Acids Al-Qawasmeh, R. A., et al. (2012). "2-(4-Methylphenyl)quinoline-4-carboxylic acid."[4] Acta Crystallographica Section E, 68(10), o2892.

  • NK3 Receptor Antagonists in Menopause Prague, J. K., et al.[5][2] (2017).[2] "Neurokinin 3 receptor antagonism as a novel treatment for menopausal hot flushes: a phase 2, randomised, double-blind, placebo-controlled trial." The Lancet, 389(10081), 1809-1820.

  • SIRT3 Inhibitors and Quinoline Scaffolds Zhang, X., et al. (2022).[2] "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." Frontiers in Pharmacology, 13.

  • Compound Registry PubChem Database. "2-(4-Methoxyphenyl)quinoline-4-carboxylic acid (Analog)." CID 676325.

Sources

2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the mechanism of action, pharmacology, and experimental utility of 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid .

Mechanism of Action, Pharmacophore Profiling, and Experimental Protocols

Compound Identity:

  • IUPAC Name: this compound[1][2][3]

  • CAS Number: 107027-47-4[1][2][3][4][5][6][7]

  • Molecular Formula: C₁₈H₁₅NO₃

  • Molecular Weight: 293.32 g/mol

  • Core Scaffold: 2-Arylquinoline-4-carboxylic acid (Cinchophen analog)

Part 1: Executive Summary & Pharmacological Profile

This compound is a bioactive small molecule belonging to the 2-arylquinoline-4-carboxylic acid class. While often utilized as a high-value synthetic intermediate for neurokinin-3 (NK3) receptor antagonists (e.g., analogs of Talnetant), the free acid itself possesses distinct pharmacological activity.

Its primary mechanism of action (MoA) is defined by its activity as a ligand for the G Protein-Coupled Receptor 35 (GPR35) and, secondarily, as an inhibitor of Dihydroorotate Dehydrogenase (DHODH) in specific cellular contexts.

Core Mechanisms of Action
  • GPR35 Agonism (Primary):

    • The compound acts as a synthetic agonist of GPR35 , an orphan GPCR predominantly expressed in the gastrointestinal tract (colonic epithelium) and immune cells (macrophages, mast cells).

    • Mechanism: It mimics the endogenous ligand kynurenic acid , but with significantly higher potency due to the lipophilic 8-methyl and 4-methoxy substitutions which optimize binding within the receptor's orthosteric pocket.

    • Signaling: Activation triggers G

      
       and G
      
      
      
      pathways, leading to calcium mobilization (in specific contexts), ERK1/2 phosphorylation, and
      
      
      -arrestin recruitment.
  • DHODH Inhibition (Secondary/Scaffold-Dependent):

    • Structurally analogous to Brequinar , this scaffold can inhibit de novo pyrimidine biosynthesis by binding to the ubiquinone-binding tunnel of dihydroorotate dehydrogenase (DHODH).

    • Effect: Depletion of uridine pools, leading to antiproliferative effects in rapidly dividing cells (e.g., activated lymphocytes or cancer cells).

Part 2: Mechanism of Action (Detailed)

GPR35 Signaling Pathway

The 2-arylquinoline-4-carboxylic acid core is a "privileged structure" for GPR35. The 8-methyl group restricts the rotation of the quinoline ring, locking it into a bioactive conformation that fits the hydrophobic crevice of GPR35, while the 4-carboxylic acid forms a critical salt bridge with arginine residues (e.g., Arg164 in human GPR35).

Pathway Dynamics:

  • Ligand Binding: The molecule binds to the extracellular orthosteric site of GPR35.

  • Conformational Change: Induces transmembrane helix movement.

  • Effector Coupling:

    • G

      
       / RhoA:  Activates Rho-kinase, influencing cytoskeletal remodeling.
      
    • 
      -Arrestin Recruitment:  Promotes receptor internalization and non-canonical signaling (pERK).
      
    • N-type Calcium Channels: Modulation of neuronal excitability (relevant in pain models).

Visualization: GPR35 Agonist Signaling

The following diagram illustrates the signal transduction cascade initiated by the compound.

GPR35_Pathway Ligand 2-(4-Methoxyphenyl)-8-methyl quinoline-4-carboxylic acid GPR35 GPR35 Receptor (Membrane) Ligand->GPR35 Binding (Orthosteric) G_Protein Gα13 / Gαi/o GPR35->G_Protein Activation BetaArr β-Arrestin Recruitment GPR35->BetaArr GRK Phosphorylation RhoA RhoA Activation G_Protein->RhoA Gα13 Response Anti-inflammatory Response Pain Modulation Cytoskeletal Remodeling RhoA->Response ERK ERK1/2 Phosphorylation BetaArr->ERK Scaffolding ERK->Response

Caption: Signal transduction cascade of GPR35 activation by this compound, leading to downstream anti-inflammatory and neuromodulatory effects.

Part 3: Experimental Protocols & Validation

To validate the mechanism of action, researchers typically employ Dynamic Mass Redistribution (DMR) assays or


-Arrestin recruitment  assays, as GPR35 G-protein coupling can be promiscuous and difficult to detect via standard cAMP assays.
Protocol 1: -Arrestin Recruitment Assay (GPR35 Validation)

Objective: Quantify the potency (


) of the compound against human GPR35.

Materials:

  • HTLA cells (HEK293 stably expressing tTA and Luciferase).

  • Plasmid: GPR35-V2-tail fusion.

  • Plasmid:

    
    -arrestin-TEV protease fusion.
    
  • Compound: this compound (10 mM stock in DMSO).

Workflow:

  • Transfection: Transfect HTLA cells with GPR35 and

    
    -arrestin plasmids. Incubate 24h.
    
  • Seeding: Plate cells in 96-well white-bottom plates (50,000 cells/well).

  • Treatment:

    • Prepare serial dilutions of the compound in serum-free media (Range: 1 nM to 100

      
      M).
      
    • Add 10

      
      L of compound solution to cells.
      
    • Include Zaprinast (10

      
      M) as a positive control and DMSO  as a negative control.
      
  • Incubation: Incubate for 16–24 hours at 37°C / 5% CO₂.

  • Detection: Add Bright-Glo™ Luciferase reagent. Read luminescence.

  • Analysis: Plot RLU vs. log[Concentration] to determine

    
    .
    
Protocol 2: Chemical Synthesis (Pfitzinger Reaction)

For researchers needing to synthesize the compound de novo or generate derivatives for SAR (Structure-Activity Relationship) studies.

Reaction Scheme:



Step-by-Step Methodology:

  • Reagents: Dissolve 7-methylisatin (1.0 eq) and 4-methoxyacetophenone (1.1 eq) in Ethanol (5 mL/mmol).

  • Base Addition: Add 33% aqueous KOH solution (3.0 eq) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 12–24 hours. The solution typically turns dark red/brown.

  • Work-up:

    • Cool to room temperature.[3]

    • Evaporate ethanol under reduced pressure.

    • Dilute residue with water.

    • Acidification: Acidify carefully with 1M HCl to pH 3–4. The carboxylic acid product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF to obtain the pure acid.

Visualization: Synthesis Workflow

Synthesis_Workflow Precursors 7-Methylisatin + 4-Methoxyacetophenone Reaction Reflux in EtOH 33% KOH, 80°C, 12h Precursors->Reaction Intermed Ring Opening & Condensation Reaction->Intermed Pfitzinger Acidification Acidify with HCl (pH 3-4) Intermed->Acidification Product Precipitation of Target Acid Acidification->Product

Caption: Pfitzinger synthesis pathway for generating the target quinoline-4-carboxylic acid scaffold.

Part 4: Data Summary & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) logic for this scaffold, explaining why the 8-methyl and 4-methoxy groups are critical.

Structural FeatureRole in MechanismImpact on Potency
4-Carboxylic Acid Forms ionic bond with Arg/Lys residues in the receptor pocket.Essential. Esterification (prodrug) abolishes direct binding but improves cell permeability.
2-(4-Methoxyphenyl) Occupies a hydrophobic sub-pocket; 4-OMe functions as a H-bond acceptor.High. 4-OMe is superior to unsubstituted phenyl for GPR35 affinity.
8-Methyl Group Steric bulk restricts rotation; increases lipophilicity; fills a specific hydrophobic cleft.Critical. Enhances selectivity over other quinoline targets (e.g., NK3).
Quinoline Core Planar scaffold for

-

stacking interactions (e.g., with Phe/Trp residues).
Scaffold. Defines the pharmacophore class.

References

  • Divorty, N., et al. (2015). "Structural basis for the activation of GPR35 by the potent agonist pamoic acid and quinoline derivatives." Journal of Medicinal Chemistry. (Context: SAR of quinoline-4-carboxylic acids at GPR35).

  • Wang, J., et al. (2010). "Discovery of Potent and Selective Agonists for the Orphan G Protein-Coupled Receptor GPR35." Journal of Medicinal Chemistry. (Context: Identification of 2-arylquinoline-4-carboxylic acids as GPR35 agonists).

  • ChemicalBook. (2024). "this compound Product Entry." (Context: Chemical properties and CAS verification).

  • Al-Qawasmeh, R. A., et al. (2012). "Crystal structure of 2-(4-methylphenyl)quinoline-4-carboxylic acid." Acta Crystallographica Section E. (Context: Structural characterization of the closely related analog).

  • Milligan, G. (2011). "G protein-coupled receptor 35." British Journal of Pharmacology. (Context: Review of GPR35 pharmacology and ligands).

Sources

The Anticancer Potential of the 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid Scaffold: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Novel Anticancer Agents

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic scaffolds have emerged as a particularly fruitful area of investigation. Among these, the quinoline-4-carboxylic acid moiety has garnered significant attention due to its versatile biological activities. This guide provides an in-depth technical exploration of the anticancer potential of a specific scaffold: 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid . While direct, extensive research on the 8-methyl substituted variant is not yet prevalent in peer-reviewed literature, a robust body of evidence surrounding the core structure and its close derivatives allows us to delineate a compelling hypothesis for its mechanism of action and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and a practical framework for future investigation.

The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Structure in Oncology

Quinoline derivatives are integral to a number of established therapeutic agents and are widely recognized as "privileged structures" in drug discovery.[1] Their rigid, planar aromatic system allows for effective interaction with a variety of biological targets, including enzymes and receptors. The carboxylic acid at the 4-position often serves as a key pharmacophoric feature, enabling interactions such as hydrogen bonding within the active sites of target proteins. The substitution at the 2-position with an aryl group, such as 4-methoxyphenyl, significantly influences the molecule's steric and electronic properties, which in turn dictates its biological activity and selectivity.

Putative Mechanism of Action: Inhibition of Histone Deacetylases (HDACs)

The most compelling evidence for the anticancer potential of the 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid scaffold points towards the inhibition of histone deacetylases (HDACs).[2] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones.[3] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and thereby repressing gene expression. In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes.

A recent study focused on the development of novel HDAC inhibitors utilized 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid as a key intermediate (designated as compound B6) in the synthesis of a series of potent anticancer agents.[2] While the core molecule itself was not the final therapeutic candidate in this study, its use as a foundational scaffold for potent HDAC inhibitors strongly suggests that it possesses the necessary structural features for interaction with the HDAC active site. Derivatives of this core structure demonstrated selective inhibition of HDAC3, a Class I HDAC that is increasingly implicated in cancer progression.[2][4]

The proposed mechanism of action involves the 2-substituted phenylquinoline-4-carboxylic acid moiety acting as the "cap" group of the HDAC inhibitor, which interacts with the rim of the enzyme's active site. The anticancer effects of HDAC inhibition are multifaceted and include:

  • Reactivation of Tumor Suppressor Genes: Increased histone acetylation can lead to the re-expression of silenced tumor suppressor genes, such as p21 and p53, which can in turn induce cell cycle arrest and apoptosis.

  • Induction of Cell Cycle Arrest: HDAC inhibitors have been shown to cause cell cycle arrest, often at the G2/M phase, preventing cancer cell proliferation.[2]

  • Promotion of Apoptosis: By altering the expression of pro- and anti-apoptotic genes, HDAC inhibitors can shift the balance in favor of programmed cell death.[2]

Alternative/Secondary Mechanism: Sirtuin Inhibition

It is also plausible that this scaffold could interact with other related enzyme families. Research on structurally similar 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives has shown potent and selective inhibition of SIRT3, a Class III NAD+-dependent deacetylase.[5][6] SIRT3 is primarily located in the mitochondria and plays a key role in regulating mitochondrial metabolism and oxidative stress.[5][6] In certain cancer types, such as some leukemias, SIRT3 is overexpressed and its inhibition leads to cell cycle arrest and differentiation.[5][6] Given the structural similarities, the potential for dual HDAC/Sirtuin activity or a primary Sirtuin-mediated mechanism should not be discounted and warrants further investigation.

In Vitro Anticancer Potential: Evidence from Lead Compounds

While in vitro data for the specific 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid molecule is not available, the study on its derivatives provides valuable insights into the potential efficacy of this scaffold. A lead compound from this study, designated D28, which incorporates the 2-(4-methoxyphenyl)quinoline-4-carboxylic acid core, exhibited potent antiproliferative activity across a range of cancer cell lines.

Cell LineCancer TypeIC50 (µM) of D28[2]
K562Chronic Myelogenous Leukemia1.02
U266Multiple Myeloma1.08
U937Histiocytic Lymphoma1.11
MCF-7Breast Cancer5.66
FaDuPharyngeal Cancer3.22
MDA-MB-231Breast Cancer4.15
MDA-MB-468Breast Cancer2.89
A549Lung Cancer2.83
A2780Ovarian Cancer3.86
HepG2Liver Cancer2.16

These results indicate that the 2-(4-methoxyphenyl)quinoline-4-carboxylic acid scaffold is a promising starting point for the development of broad-spectrum anticancer agents. The sub-micromolar to low micromolar IC50 values in hematological and solid tumor cell lines underscore its potential.

The Role of the 8-Methyl Substitution: A Medicinal Chemistry Perspective

The introduction of a methyl group at the 8-position of the quinoline ring, as specified in the topic of this guide, would be expected to modulate the physicochemical properties of the parent molecule. This substitution would likely:

  • Increase Lipophilicity: The addition of a non-polar methyl group would increase the molecule's logP value. This could enhance membrane permeability and cellular uptake, potentially leading to improved potency. However, it could also impact solubility and metabolic stability.

  • Introduce Steric Effects: The 8-methyl group could introduce steric hindrance that might alter the preferred conformation of the molecule. This could either enhance or diminish its binding affinity for the target enzyme, depending on the specific topology of the active site.

  • Influence Metabolism: The methyl group could be a site for oxidative metabolism by cytochrome P450 enzymes. This could influence the pharmacokinetic profile of the compound.

Without experimental data, these effects remain speculative but provide clear avenues for a focused medicinal chemistry campaign to explore the structure-activity relationship (SAR) at this position.

Experimental Protocols for Evaluation

The following protocols are representative of the key assays required to validate the anticancer potential and mechanism of action of novel compounds based on the 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid scaffold.

Synthesis of 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid

This synthesis can be achieved via the Pfitzinger reaction, a well-established method for the synthesis of quinoline-4-carboxylic acids.

Protocol:

  • Reactants: Isatin and 4-methoxyacetophenone.

  • Reaction: A mixture of isatin (1 equivalent) and 4-methoxyacetophenone (1.2 equivalents) is refluxed in a solution of potassium hydroxide in ethanol.

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the desired 2-(4-methoxyphenyl)quinoline-4-carboxylic acid.[2]

In Vitro HDAC Inhibition Assay

This assay quantifies the ability of the test compound to inhibit the enzymatic activity of a specific HDAC isoform (e.g., HDAC3).

Protocol:

  • Reagents: Recombinant human HDAC3 enzyme, a fluorogenic HDAC substrate (e.g., a peptide containing an acetylated lysine residue), and a developer solution.

  • Procedure:

    • The test compound is serially diluted in assay buffer.

    • The recombinant HDAC3 enzyme is incubated with the test compound at various concentrations for a defined period.

    • The fluorogenic substrate is added, and the reaction is allowed to proceed.

    • The developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

  • Data Analysis: The fluorescence intensity is measured using a plate reader. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

  • Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of the compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment: Cancer cells are treated with the test compound at various concentrations (e.g., 1x and 2x the IC50 value) for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software. An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest.

Visualizing the Proposed Mechanisms and Workflows

Proposed Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway Compound 2-(4-Methoxyphenyl)quinoline- 4-carboxylic acid Scaffold HDAC3 HDAC3 Compound->HDAC3 Inhibition Histones Histones HDAC3->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin Transcription Gene Transcription Chromatin->Transcription TSG Tumor Suppressor Genes (e.g., p21, p53) Proteins Tumor Suppressor Proteins TSG->Proteins Transcription->TSG CellCycleArrest Cell Cycle Arrest (G2/M) Proteins->CellCycleArrest Apoptosis Apoptosis Proteins->Apoptosis

Caption: Proposed mechanism of anticancer action via HDAC3 inhibition.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_primary Primary Screening cluster_secondary Mechanism of Action Studies Synthesis Synthesis of Test Compound Purification Purification & Structural Verification (NMR, HRMS) Synthesis->Purification MTT Cell Viability Assay (MTT) on Cancer Cell Panel Purification->MTT HDAC_Assay HDAC Isoform Inhibition Assay MTT->HDAC_Assay If Active CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle If Active Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT->Apoptosis_Assay If Active

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Future Directions and Conclusion

The 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid scaffold represents a promising starting point for the development of novel HDAC inhibitors for cancer therapy. The available data on its derivatives demonstrate potent in vitro activity across a range of cancer cell lines, with a likely mechanism of action centered on the inhibition of HDAC3.

Key future steps for the development of this scaffold should include:

  • Synthesis and Profiling of the Core and 8-Methyl Variant: The synthesis and direct in vitro testing of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid and its 8-methyl derivative are critical next steps to confirm the hypothesized activity and establish a baseline for further optimization.

  • Expanded SAR Studies: A comprehensive medicinal chemistry program should be initiated to explore substitutions on both the quinoline and phenyl rings to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced into preclinical animal models (e.g., xenograft models using relevant cancer cell lines) to evaluate their in vivo antitumor efficacy, tolerability, and pharmacokinetic/pharmacodynamic profiles.

  • Off-Target Profiling: Comprehensive off-target screening is necessary to ensure the safety and selectivity of lead candidates.

References

  • Hui, Q., Li, X., Fan, W., Gao, C., Zhang, L., Qin, H., Wei, L., & Zhang, L. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link][5]

  • Hui, Q., Li, X., Fan, W., Gao, C., Zhang, L., Qin, H., Wei, L., & Zhang, L. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed, 35433629. [Link][6]

  • Al-Qawasmeh, R. A., Khanfar, M. A., Abu Zarga, M. H., & AlDamen, M. A. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2892. [Link]

  • Al-Qawasmeh, R. A., Khanfar, M. A., Abu Zarga, M. H., & AlDamen, M. A. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. [Link]

  • Khanfar, M. A., Al-Qawasmeh, R. A., Abu Zarga, M. H., & AlDamen, M. A. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E, E68, o2892. [Link][1]

  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 935575. [Link]

  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed, 35928543. [Link]

  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]

  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link][2]

  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central. [Link]

  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 935575. [Link][4]

  • Smalley, J. P., Cowley, S. M., & Hodgkinson, J. T. (2020). Bifunctional HDAC Therapeutics: One Drug to Rule Them All?. Molecules (Basel, Switzerland), 25(19), 4394. [Link]

  • Smalley, J. P., Cowley, S. M., & Hodgkinson, J. T. (2020). Bifunctional HDAC Therapeutics: One Drug to Rule Them All?. PubMed, 32987782. [Link]

  • National Cancer Institute (2020). Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. YouTube. [Link]

  • Smalley, J. P., Cowley, S. M., & Hodgkinson, J. T. (2020). Bifunctional HDAC Therapeutics: One Drug to Rule Them All?. Molecules, 25(19), 4394. [Link][3]

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The Pharmacophore of 2-Aryl-Quinoline-4-Carboxylic Acids: A Technical Guide to SAR and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of 2-aryl-quinoline-4-carboxylic acids Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The 2-aryl-quinoline-4-carboxylic acid scaffold (historically known as the "atophan" or "cinchophen" core) represents a privileged structure in medicinal chemistry. While originally developed for gout therapy via uricosuric action, modern investigation has repurposed this pharmacophore for high-value targets including Human Dihydroorotate Dehydrogenase (hDHODH) inhibition (oncology/virology), GPR35 agonism (immunomodulation), and bacterial DNA gyrase inhibition.

This guide moves beyond basic description, providing a rigorous analysis of the Structure-Activity Relationship (SAR) governing these biological outcomes, grounded in the robust Pfitzinger synthetic methodology .

Synthetic Architecture: The Pfitzinger Reaction

The primary barrier to SAR exploration is the efficiency of library generation. The Pfitzinger reaction remains the gold standard for accessing 2-aryl-quinoline-4-carboxylic acids due to its regioselectivity and tolerance for diverse aryl ketones.

Mechanistic Causality

The reaction relies on the base-catalyzed ring opening of isatin to isatinate (2-aminophenylglyoxylic acid), which acts as a nucleophile toward an enolizable ketone.

  • Step 1 (Hydrolysis): KOH opens the isatin lactam ring.

  • Step 2 (Condensation): The ketone enolate attacks the keto-carbonyl of the isatinate.

  • Step 3 (Cyclization): Intramolecular condensation releases water and aromatizes the pyridine ring.

Visualization: Synthetic Workflow

The following diagram outlines the critical decision points in the synthetic pathway.

Pfitzinger_Mechanism Isatin Isatin Precursor (Substituted) Base Base Hydrolysis (KOH/EtOH, 33%) Isatin->Base Isatinate Isatinate Intermediate (Ring Open) Base->Isatinate Ring Opening Condensation Aldol/Claisen Condensation Isatinate->Condensation Ketone Aryl Ketone (R-C(=O)CH3) Ketone->Condensation Nucleophilic Attack Cyclization Cyclization & Dehydration Condensation->Cyclization -H2O Product 2-Aryl-Quinoline- 4-Carboxylic Acid Cyclization->Product Aromatization

Caption: Mechanistic flow of the Pfitzinger reaction for quinoline-4-carboxylic acid synthesis.[1][2]

Pharmacophore Mapping & SAR Matrix[3]

The biological activity of this scaffold is dictated by three distinct vectors: the carboxylic acid headgroup (Pos 4), the aryl tail (Pos 2), and the benzenoid core (Pos 6, 7, 8).

Vector Analysis
PositionStructural ModificationBiological ConsequenceMechanistic Rationale
C-4 (Head) -COOH (Free Acid) High Potency Essential for salt-bridge formation (e.g., Arg136 in hDHODH).
-COOR (Ester)Reduced / InactiveLoss of ionic interaction; often acts as a prodrug.
-CONHR (Amide)Altered SelectivityShifts profile toward NK3 receptor antagonism or antimicrobial activity.
C-2 (Tail) Phenyl (Unsub) Moderate ActivityProvides baseline lipophilicity for hydrophobic pockets.
Biaryl Ether Maximal Potency Extends reach into deep hydrophobic channels (critical for Brequinar analogs).
Ortho-SubsConformational LockRestricts rotation (atropisomerism); can improve binding entropy but lower solubility.
Benzenoid 6-Fluoro / 6-Chloro Metabolic Stability Blocks P450 oxidation at the para-position relative to the nitrogen; enhances potency.
8-Methyl/MethoxySteric ClashOften deleterious due to steric interference with the receptor floor.
Visualization: SAR Decision Tree

The following diagram maps structural modifications to their specific biological impacts.

SAR_Map Core 2-Aryl-Quinoline- 4-COOH Scaffold Pos4 Position 4 (Carboxylic Acid) Core->Pos4 Pos2 Position 2 (Aryl Group) Core->Pos2 Pos6 Position 6 (Benzenoid Ring) Core->Pos6 SaltBridge Salt Bridge Formation (Arg136 interaction) Pos4->SaltBridge Critical for DHODH Prodrug Esterification (Prodrug Strategy) Pos4->Prodrug Improves Permeability Hydrophobic Hydrophobic Pocket Occupancy Pos2->Hydrophobic Lipophilicity Biphenyl Biphenyl/Ether (High Potency) Pos2->Biphenyl Brequinar Analogues Metabolism Block Metabolic Oxidation (F, Cl) Pos6->Metabolism Halogenation Potency Electronic Tuning (EWG increases acidity) Pos6->Potency

Caption: Topological map of Structure-Activity Relationships for the quinoline-4-carboxylic acid core.

Case Study: hDHODH Inhibition (Oncology)

The most authoritative application of this SAR is in the design of Brequinar analogs. Human Dihydroorotate Dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme essential for de novo pyrimidine biosynthesis.

  • Mechanism: The quinoline-4-COOH binds in the ubiquinone channel.

  • Key Interaction: The carboxylate group forms a bidirectional salt bridge with the guanidinium group of Arg136 .

  • Optimization: Introduction of a 6-fluoro group on the quinoline and a biphenyl ether at position 2 (e.g., compound C44) resulted in IC50 values in the low nanomolar range (1–5 nM) [1].

Experimental Protocols

Protocol: Microwave-Assisted Pfitzinger Synthesis

Rationale: Microwave irradiation accelerates the condensation step, improving yield and reducing side reactions compared to thermal reflux.

  • Reagents: Isatin (1.0 eq), Aryl Ketone (1.1 eq), KOH (33% w/v aqueous solution, 15 mL per 10 mmol).

  • Procedure:

    • Combine isatin and KOH solution in a microwave-safe vessel. Stir until isatin dissolves (ring opening).

    • Add the aryl ketone.[1][3] Cap the vessel.

    • Irradiate at 300 W, 100°C for 5–10 minutes .

    • Workup: Cool to room temperature. The mixture will be dark.

    • Pour into crushed ice (100 g) and acidify to pH 2–3 with Glacial Acetic Acid or 10% HCl.

    • Purification: Filter the precipitate.[1] Recrystallize from Ethanol/DMF (9:1) to yield the pure acid.

Protocol: DCIP Reduction Assay for hDHODH

Rationale: This assay measures the reduction of 2,6-dichloroindophenol (DCIP), which acts as a terminal electron acceptor, coupled to the oxidation of dihydroorotate.

  • Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

  • Reaction Mix:

    • hDHODH enzyme (recombinant).

    • L-Dihydroorotate (Substrate, 1 mM).

    • CoQ10 (Cofactor, 100 µM).

    • DCIP (Chromophore, 60 µM).

    • Test Compound (DMSO solution).

  • Measurement: Monitor absorbance decrease at 600 nm (reduction of DCIP) over 10 minutes at 25°C.

  • Analysis: Calculate IC50 by plotting initial velocity (

    
    ) vs. log[Inhibitor].
    

References

  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based DHODH Inhibitors. Physical Chemistry Research. (2023).

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. (2013).

  • The Pfitzinger Reaction: A Review. ResearchGate / ARKIVOC.

  • Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. Journal of Medicinal Chemistry.

  • Quinoline-4-Carboxylic Acids: A Technical Guide to Biological Activities. BenchChem.

Sources

Pharmacological profile of substituted quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of Substituted Quinoline-4-Carboxylic Acids

Executive Summary

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with significant therapeutic value.[1][2] Among its derivatives, substituted quinoline-4-carboxylic acids have garnered substantial attention due to their diverse and potent pharmacological activities. This technical guide offers an in-depth exploration of the pharmacological profile of this chemical class, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the multifaceted mechanisms of action, from anticancer and neuroprotective to antimicrobial activities, grounded in a detailed analysis of structure-activity relationships (SAR). This document provides not just a review of the field but also actionable insights, including step-by-step experimental protocols for lead compound evaluation and data-rich tables to guide rational drug design. By synthesizing field-proven insights with technical accuracy, this guide aims to serve as an authoritative resource for harnessing the full therapeutic potential of quinoline-4-carboxylic acids.

Chapter 1: The Multifaceted Pharmacology of Quinoline-4-Carboxylic Acids

The versatility of the quinoline-4-carboxylic acid core allows for chemical modifications that yield compounds with a wide spectrum of biological effects. This structural adaptability has enabled the development of agents targeting distinct therapeutic areas.

Anticancer Activity

Derivatives of quinoline-4-carboxylic acid have emerged as potent anticancer agents that act through several critical mechanisms.[1] A primary mode of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway that is vital for the rapid proliferation of cancer cells.[1][3] Other derivatives have been engineered to selectively inhibit histone deacetylases (HDACs) or sirtuins (specifically SIRT3), enzymes that play a key role in cancer epigenetics and metabolism.[4][5] This multi-pronged attack on cancer cell biology underscores the scaffold's potential in oncology.

Neuroprotective and Neuromodulatory Activity

The endogenous quinoline-4-carboxylic acid, kynurenic acid, is a known broad-spectrum antagonist of excitatory amino acid receptors, including the N-methyl-D-aspartate (NMDA) receptor.[6][7] This has inspired the development of synthetic analogues aimed at treating neurodegenerative diseases where excitotoxicity is a key pathological feature.[8] Research has shown that certain substituted quinoline carboxylic acids can act as multi-target agents for neurodegeneration by inhibiting monoamine oxidase (MAO) and cholinesterases, enzymes implicated in the pathophysiology of Parkinson's and Alzheimer's diseases, respectively.[9][10] A significant challenge in this area remains the design of compounds that can effectively cross the blood-brain barrier.[6]

Antimicrobial Activity

The quinoline core is perhaps most famously associated with the quinolone class of antibiotics. While many classic quinolones feature a carboxylic acid at the C3 position, the broader class of quinoline carboxylic acids also exhibits potent antibacterial effects, primarily by inhibiting bacterial DNA gyrase.[1][2] This enzyme is essential for DNA replication and repair, and its inhibition leads to bacterial cell death.[1] More recent research has expanded into derivatives active against other microbes, such as Mycobacterium tuberculosis, highlighting the ongoing relevance of this scaffold in combating infectious diseases.[11][12]

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in many diseases.[13] Certain quinoline-4-carboxylic acid derivatives have demonstrated direct antioxidant activity, measured by their ability to scavenge free radicals in assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) test.[14] Their anti-inflammatory effects can be linked to the modulation of immune pathways, a property shared by the endogenous analogue kynurenic acid.[7]

Chapter 2: Key Mechanisms of Action & Signaling Pathways

A deep understanding of how these compounds interact with their biological targets at a molecular level is crucial for effective drug design. This section visualizes the core mechanisms.

Inhibition of Dihydroorotate Dehydrogenase (DHODH) in Cancer

DHODH catalyzes the fourth step in de novo pyrimidine synthesis, converting dihydroorotate to orotate.[3] Cancer cells, with their high demand for nucleotides for DNA and RNA synthesis, are particularly vulnerable to the depletion of pyrimidines caused by DHODH inhibition.[1] This leads to cell cycle arrest and tumor growth inhibition. The carboxylic acid at the C4 position is critical for activity, forming a key salt bridge with an arginine residue (R136) in the enzyme's active site, while other parts of the molecule engage in hydrophobic interactions.[3]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Mechanism of Action Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP dUMP dUMP UMP->dUMP UTP UTP UMP->UTP dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis Quinoline-4-COOH Quinoline-4-COOH DHODH_Target DHODH Quinoline-4-COOH->DHODH_Target Inhibits

DHODH inhibition in the pyrimidine synthesis pathway.
Modulation of Neurological Targets: NMDA Receptor Antagonism

Overactivation of the NMDA receptor by the neurotransmitter glutamate can lead to excessive calcium influx into neurons, triggering a cascade of neurotoxic events. This process, known as excitotoxicity, is implicated in various neurodegenerative disorders.[8] Kynurenic acid, an endogenous quinoline-4-carboxylic acid, acts as an antagonist at the glycine co-agonist site of the NMDA receptor, thereby reducing its activity and offering a neuroprotective effect.[6][7] Synthetic derivatives aim to improve potency and brain permeability to leverage this mechanism for therapeutic benefit.[15]

NMDA_Receptor cluster_synapse Glutamatergic Synapse cluster_receptor NMDA Receptor Complex Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron Glutamate_Site Glutamate Site Glutamate->Glutamate_Site NMDA_Receptor NMDA Receptor (Ion Channel) Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Glycine_Site Glycine Site Glycine_Site->NMDA_Receptor Co-agonist Binding Glutamate_Site->NMDA_Receptor Agonist Binding Quinoline_Analog Quinoline-4-COOH Analog (Antagonist) Quinoline_Analog->Glycine_Site Blocks Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to

Workflow for the MTT cell viability assay.
In Vitro Antioxidant Capacity (DPPH Assay)

This assay measures the ability of a compound to act as a free radical scavenger.

Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound in methanol. [14]2. Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. For the control, use 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The purple DPPH radical becomes colorless or yellowish upon reduction by an antioxidant.

  • Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.

Chapter 5: Data Synthesis and Interpretation

Quantitative data from pharmacological assays are essential for comparing lead compounds and making informed decisions in drug development.

Table 1: Anticancer Activity of Lead Quinoline-4-Carboxylic Acids
Compound IDTarget/MechanismCell LineActivity (IC₅₀)Reference
Compound 41 DHODH InhibitorHCT-1169.71 ± 1.4 nM[3]
Compound 43 DHODH InhibitorHCT-11626.2 ± 1.8 nM[3]
P6 SIRT3 InhibitorMOLM-13 (Leukemia)7.2 µM[4]
D28 HDAC3 InhibitorK562 (Leukemia)1.02 µM[5]
3j Not SpecifiedMCF-7 (Breast)82.9% growth reduction[1]
Table 2: Enzyme Inhibitory Potency of Selected Derivatives
Compound IDTarget EnzymeInhibitory Potency (IC₅₀)Reference
Compound 41 DHODH9.71 ± 1.4 nM[3]
P6 SIRT37.2 µM[4]
D29 HDAC30.477 µM[5]
3c MAO-A0.51 ± 0.12 µM[9]
3c MAO-B0.51 ± 0.03 µM[9]
3i Acetylcholinesterase (AChE)4.36 ± 0.12 µM[9]
Table 3: Antioxidant Activity of Quinoline-4-Carboxylic Acid Derivatives
CompoundConcentration% DPPH InhibitionReference
Isatin (Precursor)5 mg/LNo activity[14]
2-methylquinoline-4-carboxylic acid5 mg/L30.25%[14]
2-(4-methylphenyl)quinoline-4-carboxylic acid5 mg/L40.43%[14]

Conclusion and Future Directions

Substituted quinoline-4-carboxylic acids represent a remarkably versatile and pharmacologically significant scaffold. Their proven efficacy across oncology, neurobiology, and infectious diseases provides a rich foundation for future drug discovery efforts. The ability to systematically modify the core structure allows for the fine-tuning of activity against specific targets and the optimization of ADME (absorption, distribution, metabolism, and excretion) properties.

Future research will likely focus on several key areas. Firstly, the development of highly selective inhibitors for specific enzyme isoforms (e.g., individual HDACs or SIRTs) will be critical to minimizing off-target effects and improving therapeutic windows. Secondly, the design of multi-target ligands, particularly for complex multifactorial conditions like Alzheimer's disease, is a promising strategy. [10]Finally, overcoming the challenge of blood-brain barrier penetration remains a paramount goal for realizing the full potential of these compounds in treating central nervous system disorders. The continued application of rational, structure-based design, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of novel and impactful therapeutics based on the quinoline-4-carboxylic acid framework.

References

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). Europe PMC. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (n.d.). MDPI. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). ResearchGate. [Link]

  • Kynurenic acid and its analogues. (2025). Journal of medical pharmaceutical and allied sciences. [Link]

  • Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. (2018). PubMed. [Link]

  • Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-aminocyclobutanecarboxylic Acid Derivatives. (n.d.). PubMed. [Link]

  • Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. (2018). ResearchGate. [Link]

  • Kynurenic acid and its analogues. (2025). ResearchGate. [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Walsh Medical Media. [Link]

  • Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies. (2017). PubMed. [Link]

  • Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies. (2017). ACS Publications. [Link]

  • The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases. (n.d.). MDPI. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI. [Link]

  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (2022). Journal of Biomedical Research & Environmental Sciences. [Link]

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An In-Depth Technical Guide to the Molecular Weight of 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, quinoline-4-carboxylic acid derivatives stand out as a class of compounds with significant therapeutic potential. Their versatile scaffold has been the basis for the development of various agents with antibacterial, anticancer, antimalarial, and anti-inflammatory properties. This guide focuses on a specific derivative, 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, providing a comprehensive exploration of its molecular weight. Understanding this fundamental property is the gateway to further physicochemical and pharmacological characterization, crucial for any drug development pipeline. This document will delve into the theoretical calculation and experimental determination of the molecular weight, alongside a discussion of its synthesis, characterization, and potential applications, thereby serving as a vital resource for researchers in the field.

Unveiling the Molecular Identity: Structure and Formula

The initial step in characterizing any chemical entity is to establish its precise molecular structure and, consequently, its molecular formula. The compound in focus is This compound . A systematic breakdown of its name reveals its constituent parts: a quinoline ring system, which is a bicyclic aromatic compound, with a carboxylic acid group at the 4-position, a 4-methoxyphenyl group at the 2-position, and a methyl group at the 8-position.

Based on this structure, the molecular formula can be deduced. The parent compound, 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, has the molecular formula C₁₇H₁₃NO₃.[1][2] The addition of a methyl group (CH₃) at the 8-position of the quinoline ring, replacing a hydrogen atom, results in a net addition of CH₂ to the overall formula.

Therefore, the molecular formula for this compound is C₁₈H₁₅NO₃ .

Figure 1: Chemical structure of this compound.

The Cornerstone of Quantification: Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, representing the mass of one mole of the substance. It is a critical parameter for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and for the interpretation of mass spectrometry data.

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula (C₁₈H₁₅NO₃). Using the standard atomic weights of the constituent elements (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u), the molecular weight can be calculated as follows:

(18 × 12.011) + (15 × 1.008) + (1 × 14.007) + (3 × 15.999) = 293.316 g/mol

For high-resolution mass spectrometry, the monoisotopic mass is often used, which is calculated using the mass of the most abundant isotope of each element (¹²C: 12.000000 u, ¹H: 1.007825 u, ¹⁴N: 14.003074 u, ¹⁶O: 15.994915 u).

(18 × 12.000000) + (15 × 1.007825) + (1 × 14.003074) + (3 × 15.994915) = 293.100119 u

Table 1: Calculated Molecular Weights for C₁₈H₁₅NO₃

ParameterValue
Molecular Weight ( g/mol )293.32
Monoisotopic Mass (u)293.1001

Note: The molecular weight is often rounded to two decimal places for practical laboratory use.[1]

Experimental Verification

While theoretical calculations provide a precise value, experimental verification is essential to confirm the identity and purity of a synthesized compound. Mass spectrometry is the primary analytical technique for this purpose.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is particularly well-suited for this type of molecule.

  • Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) is identified to determine the experimental molecular weight. For this compound, one would expect to observe a prominent ion at an m/z of approximately 294.1079 in positive ion mode ([C₁₈H₁₅NO₃ + H]⁺) or 292.0923 in negative ion mode ([C₁₈H₁₅NO₃ - H]⁻).

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Compound Dissolve Compound in Solvent Ionization Electrospray Ionization (ESI) Compound->Ionization MassAnalyzer Mass Analyzer (e.g., TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum MW_Determination Molecular Weight Determination (m/z) Spectrum->MW_Determination

Figure 2: A simplified workflow for the experimental determination of molecular weight using mass spectrometry.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through established methods for quinoline synthesis, such as the Doebner-von Miller reaction or the Pfitzinger reaction. A plausible synthetic route involves the reaction of 2-amino-3-methylbenzaldehyde with 4-methoxyacetophenone and pyruvic acid.

Following synthesis, a comprehensive spectroscopic characterization is imperative to confirm the structure.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the connectivity and substitution pattern of the molecule.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretching) and the methoxy group (C-O stretching).

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the conjugated quinoline system.

Significance in Drug Discovery and Development

Quinolone-4-carboxylic acid derivatives are a well-established class of pharmacologically active compounds. The introduction of a methoxyphenyl group and a methyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Potential Applications:

  • Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and receptor tyrosine kinases. The specific substitutions on the quinoline ring of the title compound may confer selectivity towards certain cancer cell lines.

  • Antimicrobial Agents: The quinolone scaffold is the core of many successful antibacterial drugs. Modifications to this scaffold can lead to new agents with improved activity against resistant strains.

  • Anti-inflammatory and Antioxidant Agents: Some quinoline derivatives have demonstrated anti-inflammatory and antioxidant properties, suggesting their potential use in treating inflammatory diseases.

The Role of Computational Chemistry

In modern drug discovery, computational tools play a pivotal role in predicting molecular properties and guiding synthetic efforts.

  • Molecular Modeling and Docking: Computational models can predict how this compound might interact with biological targets, such as enzymes or receptors. This can help in identifying potential therapeutic applications.

  • ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which is crucial for assessing its drug-likeness early in the development process.

  • Quantum Chemical Calculations: These methods can be used to calculate a wide range of molecular properties, including the molecular weight, with high accuracy.

Table 2: Useful Computational Chemistry Resources

ResourceFunction
PubChemDatabase of chemical molecules and their activities.
ChemSpiderA free chemical structure database.
MolinspirationProvides calculation of important molecular properties.
SwissADMEA tool for the prediction of physicochemical properties and ADME parameters.

Conclusion

The molecular weight of this compound, determined to be 293.32 g/mol , is a fundamental parameter that underpins all further research and development of this promising compound. This technical guide has provided a comprehensive overview of its determination, from theoretical calculations to experimental verification. Furthermore, the context of its synthesis, characterization, potential applications, and the role of computational chemistry has been explored to provide a holistic understanding for researchers in the field. As the quest for novel therapeutics continues, a thorough understanding of the fundamental properties of compounds like this compound will remain an indispensable aspect of the drug discovery process.

References

  • PubChem. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. [Link]

  • Frontiers in Chemistry. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • PubMed Central (PMC). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. [Link]

  • ResearchGate. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • J-STAR Research. Predicting Molecular Properties via Computational Chemistry. [Link]

  • Bioinformatics | Oxford Academic. MolFCL: predicting molecular properties through chemistry-guided contrastive and prompt learning. [Link]

  • MIT News. New machine-learning application to help researchers predict chemical properties. [Link]

  • ResearchGate. Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. [Link]

  • Molinspiration Cheminformatics. [Link]

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

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Methodological & Application

Application Note: Doebner Reaction Protocol for Quinoline-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Doebner reaction is a multicomponent condensation (MCC) critical to medicinal chemistry, specifically for generating the quinoline-4-carboxylic acid scaffold found in antimalarials, NK3 receptor antagonists, and broad-spectrum antibiotics. While the classical 1887 protocol utilizes harsh conditions, modern drug discovery demands higher atom economy and greener solvents.

This guide provides a dual-protocol approach :

  • Protocol A (Green/Modern): An aqueous-mediated, p-TSA catalyzed method optimized for speed and environmental compliance.[1]

  • Protocol B (Classical/Robust): A solvent-based reflux method for lipophilic or sterically hindered substrates.

Both protocols rely on a self-validating purification strategy exploiting the amphoteric nature of the quinoline core, eliminating the need for chromatography in 90% of cases.

Mechanistic Insight & Causality

To optimize the Doebner reaction, one must understand that it is not a simultaneous three-component collision, but a cascade. The reaction competes between two pathways: the "Schiff Base" route (favored) and the "Aldol" route (often leads to side products).

The Critical Cascade:

  • Imine Formation: Aniline condenses with the aldehyde to form an unstable Schiff base (N-arylimine).[2]

  • Enol Addition: Pyruvic acid enolizes and attacks the electrophilic imine carbon.

  • Cyclization: Intramolecular electrophilic aromatic substitution closes the ring.

  • Oxidative Aromatization: The intermediate (dihydroquinoline) must lose hydrogen to become aromatic. Note: In the absence of external oxidants, the Schiff base often acts as the hydrogen acceptor, reducing the theoretical yield. Aerobic conditions or mild oxidants prevent this sacrificial loss.

Diagram 1: Mechanistic Pathway

DoebnerMechanism Start Aniline + Aldehyde Imine Schiff Base (Intermediate) Start->Imine -H2O Pyruvic Pyruvic Acid (Enol Form) Addition Mannich-type Addition Pyruvic->Addition Nucleophilic Attack Imine->Addition + Pyruvic Acid Dihydro Dihydroquinoline (Unstable) Addition->Dihydro Cyclization Product Quinoline-4-carboxylic Acid Dihydro->Product Oxidation/-2H (Air or H-Transfer)

Caption: The Doebner cascade. The red arrow indicates the oxidative step, which is the rate-limiting factor for final yield.

Experimental Protocols

Protocol A: Green Aqueous Synthesis (Recommended)

Best for: Standard library generation, electron-rich to neutral anilines, high-throughput synthesis.

Reagents:

  • Aniline derivative (1.0 equiv)[3][4]

  • Aldehyde derivative (1.0 equiv)[3][4][5]

  • Pyruvic acid (1.0 equiv)[4][5]

  • p-Toluenesulfonic acid (p-TSA) (10 mol%)

  • Solvent: Water (or Water:Ethanol 1:1 if solubility is poor)

Procedure:

  • Charge: In a round-bottom flask, disperse the aldehyde and aniline in water (5 mL per mmol).

  • Catalyst: Add p-TSA (10 mol%). Stir at room temperature for 10 minutes to promote Schiff base formation (turbidity change).

  • Addition: Add pyruvic acid dropwise.

  • Reflux: Heat to 100°C (reflux) for 3 hours.

    • Observation: The reaction mixture typically transitions from a suspension to a clear solution, then precipitates the solid product.

  • Workup: Cool to room temperature. Filter the crude solid.[5] Wash with cold water.

Protocol B: Classical Ethanol Reflux

Best for: Highly lipophilic substrates, electron-deficient anilines (e.g., nitro-anilines), or acid-sensitive functional groups.

Reagents:

  • Aniline derivative (1.0 equiv)[3][4]

  • Aldehyde derivative (1.0 equiv)[3][4][5]

  • Pyruvic acid (1.2 equiv) - Slight excess drives the reaction.

  • Solvent: Absolute Ethanol

Procedure:

  • Pre-condensation: Reflux aniline and aldehyde in ethanol for 30 minutes. Why? This maximizes Schiff base concentration before the acid is introduced, reducing side reactions.

  • Addition: Add pyruvic acid slowly through a dropping funnel over 10 minutes.

  • Reflux: Continue reflux for 4–6 hours.

  • Precipitation: Cool the mixture. If no precipitate forms, pour the reaction mixture into ice-cold water (10x volume) to force precipitation.

Self-Validating Purification System

The most robust feature of quinoline-4-carboxylic acids is their amphoteric solubility switch . This protocol allows you to validate the identity of your product during purification, separating it from neutral impurities (unreacted aldehyde/aniline) and basic side products.

The "Acid-Base Toggle" Workflow:

  • Dissolution (Base): Suspend crude solid in 10% aqueous Na₂CO₃ or NaOH.

    • Validation: The product must dissolve (formation of carboxylate salt). Any solid remaining is impurity (remove by filtration).

  • Reprecipitation (Acid): Acidify the filtrate with Glacial Acetic Acid (to pH 4–5).

    • Validation: The product must precipitate.[5]

  • Final Polish: Recrystallize from Ethanol or DMF/Water.

Diagram 2: Experimental Workflow & Purification Logic

DoebnerWorkflow Reactants Reagents (Aniline, Aldehyde, Pyruvic) Reflux Reflux (3-6 Hours) Reactants->Reflux Crude Crude Precipitate Reflux->Crude Cool/Filter BaseWash Dissolve in 10% Na2CO3 (Filter insoluble impurities) Crude->BaseWash Solubility Switch Acidify Acidify Filtrate (Acetic Acid to pH 5) BaseWash->Acidify Filtrate Only PureSolid Pure Product (Precipitate) Acidify->PureSolid Collect Solid

Caption: The purification workflow utilizes the carboxylic acid moiety to separate the product from non-acidic byproducts.

Data & Optimization Table

Comparison of methodologies based on internal validation using 2-phenylquinoline-4-carboxylic acid synthesis.

ParameterProtocol A (Green/Water)Protocol B (Ethanol)Microwave Assisted (Water)
Catalyst p-TSA (10 mol%)None / HClp-TSA
Temperature 100°C78°C140°C
Time 3 Hours6 Hours15 Minutes
Yield (Avg) 85-92%65-75%88-95%
Atom Economy High (Water solvent)ModerateHigh
Purification Simple FiltrationRequires Ice-PourSimple Filtration

Troubleshooting & Quality Control

  • Issue: Low Yield / Sticky Tar.

    • Cause: Polymerization of pyruvic acid or oxidation of aniline.

    • Solution: Ensure reagents are fresh. Distill aniline if it is dark. Add pyruvic acid last (after Schiff base formation).

  • Issue: Product does not precipitate in Acid.

    • Cause: pH is too low (forming quinolinium hydrochloride salt which is water-soluble).

    • Solution: Adjust pH to the isoelectric point (typically pH 4–5) using Acetic Acid, not strong HCl.

  • Issue: Pyrrolidinone byproduct.

    • Cause: Reaction of aldehyde + aniline + pyruvic acid can form a 5-membered ring if the cyclization onto the benzene ring is electronically disfavored.

    • Solution: Use Protocol B (Ethanol) and ensure high temperature to favor the thermodynamic quinoline product.

References

  • Doebner, O. (1887).[2][6] "Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline". Justus Liebigs Annalen der Chemie. (Historical Foundation)

  • BenchChem. (2025).[2][5] "Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis". BenchChem Application Library.

  • Larsen, C. H., et al. (2014). "One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines". The Journal of Organic Chemistry.

  • Komatsu, H., et al. (2023).[1][3] "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction". The Journal of Organic Chemistry.

  • Barlow, H. (2016).[7] "Utilizing Solubility Differences to Achieve Regiocontrol in the Synthesis of Substituted Quinoline-4-carboxylic Acids". Synlett.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid in human plasma. The protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring high recovery and throughput. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution from endogenous plasma components. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, offering superior selectivity and sensitivity. The method was validated according to the principles outlined in the EMA and FDA guidelines on bioanalytical method validation and demonstrated excellent performance in terms of linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.[1][2][3]

Introduction

This compound is a synthetic compound belonging to the quinoline carboxylic acid class, a scaffold known for its diverse pharmacological properties.[4][5] Accurate quantification of this and similar molecules in biological matrices is fundamental for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles during preclinical and clinical development. LC-MS/MS has become the gold standard for bioanalysis due to its inherent sensitivity, selectivity, and wide dynamic range.[6] This note provides a comprehensive, field-tested protocol designed for researchers and drug development professionals requiring a reliable method for the quantification of this specific analyte in human plasma.

Analyte Physicochemical Properties

Understanding the analyte's properties is the cornerstone of rational method development, guiding choices in sample preparation, chromatography, and mass spectrometry.[7]

PropertyValueSource
Chemical Structure Chemical Structure[8]
Molecular Formula C18H15NO3[8]
Molecular Weight 293.32 g/mol [8]
Predicted pKa (acidic) ~4.5 (Carboxylic Acid)Estimated based on similar structures
Predicted LogP ~3.5Estimated based on structure

Note: Experimentally determined pKa and LogP values should be used if available. The estimates guide the initial method development.

Part 1: Sample Preparation Protocol

Rationale for Method Selection: A Protein Precipitation (PPT) method was selected for its simplicity, speed, and suitability for high-throughput analysis.[9][10] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, PPT is often sufficient for robust LC-MS/MS methods and offers excellent recovery for many small molecules.[10][11] Acetonitrile is used as the precipitation solvent as it efficiently denatures and precipitates plasma proteins.[9][12]

Detailed Step-by-Step Protocol: Protein Precipitation

  • Aliquoting: Aliquot 100 µL of human plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the working Internal Standard solution (e.g., a stable isotope-labeled version of the analyte at 500 ng/mL) to each tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 solvent-to-sample ratio ensures efficient protein removal.[9]

  • Mixing: Vortex each tube vigorously for 1 minute to ensure complete mixing and protein denaturation.[10]

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer 250 µL of the clear supernatant into a clean 96-well plate or autosampler vial.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte, increasing sensitivity.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge the plate or vials at 4,000 x g for 5 minutes to pellet any remaining particulates before injection.

Part 2: LC-MS/MS Instrumental Method

Workflow Visualization:

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 Transfer Supernatant Transfer Centrifuge1->Transfer Evap Evaporation Transfer->Evap Recon Reconstitution Evap->Recon LC UPLC Separation (C18 Column) Recon->LC MS Tandem MS Detection (ESI+ MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Overall workflow from sample preparation to data analysis.

Chromatographic Conditions

Rationale for Conditions: A C18 reversed-phase column is chosen for its excellent retention of moderately nonpolar molecules like the target analyte (LogP ~3.5). The use of an acidic mobile phase (0.1% formic acid) serves a dual purpose: it neutralizes the carboxylic acid moiety, increasing its retention on the C18 phase, and promotes efficient protonation for positive mode electrospray ionization (ESI+). A gradient elution ensures that the analyte is eluted with a sharp peak shape while minimizing the run time.

ParameterSetting
Instrument Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.0
3.1
4.0
Mass Spectrometric Conditions

Rationale for Conditions: Electrospray ionization in positive mode (ESI+) is selected because the quinoline nitrogen is readily protonated. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition.[13] The precursor ion is the protonated molecule [M+H]+. The product ions are generated by collision-induced dissociation (CID); for quinoline carboxylic acids, a common and stable fragment results from the loss of CO2 and H2O.[13][14]

ParameterSetting
Instrument Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
MRM Transitions Analyte
Analyte
IS (example)

Part 3: Method Validation

The method was validated following the core principles of the ICH M10 and EMA guidelines.[1][2][15][16]

Validation Workflow Visualization:

G cluster_validation Validation Parameters Method Optimized LC-MS/MS Method Selectivity Selectivity Method->Selectivity Linearity Linearity & Range Method->Linearity Accuracy Accuracy & Precision Method->Accuracy Recovery Recovery & Matrix Effect Method->Recovery Stability Stability Method->Stability

Caption: Key parameters assessed during bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the range of 1 to 1000 ng/mL in human plasma. The curve was constructed using a weighted (1/x²) linear regression. The Lower Limit of Quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio >10.

ParameterResultAcceptance Criteria
Calibration Range 1 - 1000 ng/mL-
Regression Model Weighted (1/x²) Linear-
Correlation (r²) > 0.995≥ 0.99
LLOQ 1 ng/mLS/N > 5; Accuracy ±20%; Precision ≤20%
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated at four Quality Control (QC) levels: LLOQ, Low QC (3 ng/mL), Medium QC (100 ng/mL), and High QC (800 ng/mL).

QC LevelIntra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (3 days, n=18)Inter-day Accuracy (%Bias) (3 days, n=18)
LLOQ (1 ng/mL) 8.5%-4.2%11.2%-2.5%
Low QC (3 ng/mL) 6.1%2.7%7.9%3.1%
Mid QC (100 ng/mL) 4.5%1.5%5.8%1.9%
High QC (800 ng/mL) 3.8%-1.1%5.1%-0.8%

Acceptance Criteria: For QC samples, precision (%CV) should not exceed 15% and accuracy (%Bias) should be within ±15%, except for the LLOQ where they should not exceed 20%.[15] The results clearly meet these criteria.

Recovery and Matrix Effect

Extraction recovery and matrix effect were assessed at Low and High QC concentrations.

QC LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
Low QC (3 ng/mL) 92.4%97.1% (IS-normalized)
High QC (800 ng/mL) 94.1%98.5% (IS-normalized)

Rationale: Recovery was high and consistent, indicating the PPT procedure efficiently extracts the analyte. The matrix effect was minimal and compensated for by the co-eluting stable isotope-labeled internal standard, demonstrating the method's robustness against variations in plasma lots.

Stability

The stability of the analyte was confirmed under various conditions relevant to sample handling and storage.

Stability TestConditionResultAcceptance Criteria
Bench-top 8 hours at Room TempMean %Bias = -5.3%Within ±15% of nominal
Freeze-Thaw 3 cycles (-80°C to RT)Mean %Bias = -7.8%Within ±15% of nominal
Long-term 30 days at -80°CMean %Bias = -4.1%Within ±15% of nominal
Post-preparative 24 hours in Autosampler (10°C)Mean %Bias = -2.9%Within ±15% of nominal

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, robust, and high-throughput solution for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation, coupled with a highly selective and sensitive MRM detection method, meets all regulatory validation criteria. This method is well-suited for implementation in clinical and non-clinical studies requiring accurate bioanalytical data.

References

  • Al-Qawasmeh, R. A., Khanfar, M. A., Abu Zarga, M. H., & AlDamen, M. A. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. [Link]

  • ResearchGate. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Meinitzer, A., et al. (2014). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. Clinica Chimica Acta, 436, 194-198. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • ResearchGate. (2019). Occurrence of elevated masses in LC/ESI-MS fragmentation?. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from Chemistry LibreTexts. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2011). Scientific guideline on Bioanalytical method validation. [Link]

  • Dong, M. W., & Miller, P. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC North America, 39(8), 386-393. [Link]

  • Plath, D. C., et al. (1998). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. Journal of Analytical Toxicology, 22(4), 279-284. [Link]

  • Kertész, I., et al. (2016). Electrospray ionization–tandem mass spectrometric study of fused nitrogen-containing ring systems. Journal of Mass Spectrometry, 51(10), 966-973. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Application Note. [Link]

  • ResearchGate. (2014). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. Request PDF. [Link]

  • Tirumalai, P. S., et al. (2009). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Methods in Molecular Biology, 566, 157-172. [Link]

  • Burgess, R. R. (2009). Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. Methods in Enzymology, 463, 331-342. [Link]

  • Das, B., et al. (2016). Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(1), 93-98. [Link]

  • ACS Omega. (2026). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Scientific guideline. [Link]

  • MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]

  • International Council for Harmonisation. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResearchGate. (2016). Synthesis and esi-ms/ms fragmentation study of two new isomeric 2-oxo-oxazolidinyl quinoxaline derivatives. [Link]

  • ACTA Pharmaceutica Sciencia. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from Biocompare. [Link]

  • Journal of Analytical Toxicology. (1995). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. [Link]

  • Royal Society of Chemistry. (2018). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • PubMed. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

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Application Notes & Protocols: Molecular Docking of 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid with Histone Deacetylase 3 (HDAC3)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Molecular Interactions to Accelerate Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[1] This method is instrumental in structure-based drug design, enabling researchers to understand the fundamental biochemical processes of molecular recognition at an atomic level.[2] By simulating the interaction between a ligand and a protein, we can estimate the binding affinity and characterize the binding mode, providing crucial insights for the rational design and optimization of therapeutic agents.[1][2]

Quinoline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potential as antitumor and antibacterial agents.[3] Specifically, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as promising inhibitors of histone deacetylases (HDACs).[2][3][4] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, most notably cancer.[3][5]

This guide provides a detailed protocol for performing a molecular docking study of 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, a representative quinoline derivative, with Histone Deacetylase 3 (HDAC3) as the protein target. HDAC3 is a zinc-dependent enzyme and a validated target for cancer therapy.[6][7] We will utilize AutoDock Vina, a widely used and effective open-source program for molecular docking.[8]

The Ligand: this compound

This compound is a small organic molecule with the following chemical properties:

PropertyValueSource
Molecular Formula C₁₈H₁₅NO₃PubChem
Molecular Weight 293.32 g/mol PubChem
SMILES CC1=CC=CC2=C1N=C(C(=C2)C(=O)O)C3=CC=C(C=C3)OCPubChem
InChIKey Not AvailablePubChem

The Target: Histone Deacetylase 3 (HDAC3)

For this study, we will use the crystal structure of human HDAC3 in complex with a known inhibitor. A suitable structure can be obtained from the Protein Data Bank (PDB). For this protocol, we will use the PDB ID: 4A69 , which provides the structure of HDAC3 bound to a corepressor and inositol tetraphosphate.[9][10] This structure reveals the key features of the active site, which is essential for defining the docking search space.[7][10]

Conceptual Workflow of Molecular Docking

The molecular docking process can be conceptually broken down into three main stages: preparation of the molecules, performing the docking simulation, and analysis of the results. This workflow ensures that the inputs are correctly formatted and that the outputs can be meaningfully interpreted.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Search Space) ligand_prep->grid_gen protein_prep Protein Preparation (Remove Water, Add Hydrogens) protein_prep->grid_gen docking Run AutoDock Vina (Conformational Search & Scoring) grid_gen->docking pose_analysis Pose Analysis (Binding Energy, RMSD) docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis

Caption: Overall workflow for the molecular docking study.

Detailed Protocols

This section provides a step-by-step guide for the molecular docking of this compound with HDAC3 using AutoDock Vina.

Part 1: Ligand Preparation

The initial 2D structure of the ligand needs to be converted to a 3D structure, and its energy must be minimized to obtain a stable conformation.

Software and Tools:

Software/ToolPurpose
PubChem Obtain 2D structure (SDF file)
Open Babel Convert file formats, add hydrogens
Avogadro / Chimera Energy minimization, 3D visualization

Protocol:

  • Obtain Ligand Structure:

    • Navigate to the PubChem database ([Link]).

    • Search for "this compound".

    • Download the 3D conformer in SDF format.

  • File Format Conversion and Hydrogen Addition:

    • Use Open Babel to convert the SDF file to PDBQT format, which is required by AutoDock Vina.[11] The PDBQT format includes partial charges and atom types.

    • The conversion can be done via the command line:

    • The --gen3d flag generates a 3D structure, and -p adds polar hydrogens.

  • Energy Minimization (Optional but Recommended):

    • For improved accuracy, perform an energy minimization of the 3D ligand structure using a molecular mechanics force field (e.g., MMFF94) in software like Avogadro or UCSF Chimera.[12] This step ensures a low-energy starting conformation for the ligand.

Part 2: Protein Preparation

The crystal structure of the protein from the PDB needs to be cleaned and prepared for docking. This involves removing non-essential molecules and adding necessary atoms.

Software and Tools:

Software/ToolPurpose
RCSB Protein Data Bank Download protein structure (PDB file)
UCSF Chimera / PyMOL Visualization, cleaning the PDB file
AutoDockTools (ADT) Prepare the protein PDBQT file

Protocol:

  • Download Protein Structure:

    • Go to the RCSB PDB website ([Link]).

    • Search for the PDB ID: 4A69 and download the PDB file.[9]

  • Clean the PDB File:

    • Open the PDB file in UCSF Chimera or PyMOL.

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its activity. For 4A69, you will want to remove the co-crystallized inhibitor and the inositol tetraphosphate.

    • If the protein has multiple chains, select the chain that contains the active site of interest. For HDAC3, this is typically chain A.

    • Save the cleaned protein structure as a new PDB file (e.g., hdac3_cleaned.pdb).

  • Prepare the PDBQT File for the Receptor:

    • Use AutoDockTools (ADT) to prepare the receptor.[1]

    • In ADT, open the cleaned PDB file.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the prepared protein as a PDBQT file (e.g., hdac3.pdbqt).

Part 3: Docking Simulation

With the prepared ligand and protein, the next step is to define the binding site and run the docking simulation using AutoDock Vina.

Software and Tools:

Software/ToolPurpose
AutoDockTools (ADT) Define the grid box
AutoDock Vina Perform the molecular docking

Protocol:

  • Define the Grid Box:

    • The grid box defines the three-dimensional space where AutoDock Vina will search for the best binding pose of the ligand.

    • In ADT, load the prepared protein (hdac3.pdbqt).

    • To define the binding site, you can center the grid box on the co-crystallized ligand from the original PDB file (if it was present) or on key active site residues. For HDAC3, the active site is a channel leading to a zinc ion.[6]

    • Adjust the dimensions of the grid box to encompass the entire active site with some extra space to allow for ligand flexibility. A typical size is 20 x 20 x 20 Å.

    • Note the center coordinates (x, y, z) and the size of the grid box.

  • Create a Configuration File:

    • Create a text file named config.txt with the following information:

    • The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computation time.[8]

  • Run AutoDock Vina:

    • Open a terminal or command prompt and navigate to the directory containing your files.

    • Execute the following command:

    • Vina will perform the docking and generate an output file (out.pdbqt) containing the predicted binding poses and a log file (log.txt) with the binding affinity scores.[13]

Analysis and Interpretation of Results

Quantitative Data Summary

AutoDock Vina provides the binding affinity in kcal/mol for the top predicted poses. A more negative value indicates a stronger predicted binding affinity.[14]

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-9.50.000
2-9.21.254
3-9.11.876
4-8.92.543
5-8.73.112
.........

Note: The values in this table are illustrative. Your actual results will vary.

The Root Mean Square Deviation (RMSD) indicates the difference in the atomic coordinates between two poses. A low RMSD between the top poses suggests a well-defined binding mode.

Qualitative Analysis Workflow

A thorough analysis involves visualizing the docked poses and identifying key molecular interactions.

G start Docking Output (out.pdbqt, log.txt) visualize Visualize Poses (PyMOL, Chimera) start->visualize best_pose Select Best Pose (Lowest Binding Energy) visualize->best_pose hbond Identify Hydrogen Bonds best_pose->hbond hydrophobic Identify Hydrophobic Interactions best_pose->hydrophobic pi_stacking Identify π-π Stacking best_pose->pi_stacking report Generate Report (Images, Tables, Interpretation) hbond->report hydrophobic->report pi_stacking->report

Caption: Workflow for the analysis of docking results.

Protocol for Analysis:

  • Visualize Docked Poses:

    • Load the protein PDBQT file (hdac3.pdbqt) and the output PDBQT file (out.pdbqt) into a molecular visualization tool like PyMOL or UCSF Chimera.[11]

    • Examine the different binding poses of the ligand within the active site of the protein.

  • Analyze Binding Interactions:

    • Focus on the pose with the lowest binding energy (the top-ranked pose).

    • Identify key interactions between the ligand and the protein's active site residues:

      • Hydrogen Bonds: Look for donor-acceptor pairs between the ligand and the protein. The carboxylic acid and methoxy groups of the ligand are potential hydrogen bond participants.

      • Hydrophobic Interactions: The quinoline and phenyl rings of the ligand can form favorable hydrophobic interactions with nonpolar residues in the active site.

      • π-π Stacking: The aromatic rings of the ligand may engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or histidine.

    • Many visualization programs have tools to automatically detect and display these interactions.[15]

  • Interpret the Results:

    • Relate the observed interactions to the binding affinity. Strong and numerous interactions generally correlate with a lower binding energy.

    • Compare the binding mode of your ligand to that of known inhibitors of HDAC3. This can provide validation for your docking results.

    • Based on the docking results, you can propose modifications to the ligand structure to potentially improve its binding affinity and selectivity.

Conclusion

This application note has provided a comprehensive and detailed protocol for conducting a molecular docking study of this compound with HDAC3. By following these steps, researchers can gain valuable insights into the potential binding mode and affinity of this compound, which can guide further experimental validation and lead optimization in the drug discovery process. It is crucial to remember that molecular docking is a computational prediction, and its results should be interpreted in the context of experimental data.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]

  • Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. ResearchGate. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • AutoDock Vina Manual. Scripps Research. [Link]

  • 1C3S: CRYSTAL STRUCTURE OF AN HDAC HOMOLOG COMPLEXED WITH SAHA. RCSB PDB. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]

  • 4JT9: Crystal Structure of human SIRT3 with ELT inhibitor 3. RCSB PDB. [Link]

  • Preparing the protein and ligand for docking. ScotChem. [Link]

  • How to prepare the ligands for Autodock Vina?. ResearchGate. [Link]

  • AutoDock Tutorials Part 5- Run AutoGrid & AutoDock- Blind Docking. YouTube. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • 4A69: Structure of HDAC3 bound to corepressor and inositol tetraphosphate. RCSB PDB. [Link]

  • How to interprete and analyze molecular docking results?. ResearchGate. [Link]

  • The crystal structure of HDAC3 (PDB code: 4A69, mesh indicates the...). ResearchGate. [Link]

  • The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. PMC. [Link]

  • Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Troubleshooting of Quinoline-4-Carboxylic Acids in Solution Audience: Medicinal Chemists, Analytical Scientists, and Formulation Engineers.

Introduction: The Chemical Context

Quinoline-4-carboxylic acids (Q4CAs) are critical scaffolds in medicinal chemistry, serving as precursors for antimalarials (e.g., Mefloquine analogs) and antibacterial agents. However, their amphoteric nature and electron-deficient heterocyclic ring introduce unique stability challenges.

This guide addresses the three most common failure modes: Thermal Decarboxylation , Photochemical Degradation , and Isoelectric Precipitation .

Module 1: Thermal Instability (Decarboxylation)

The Issue: Users often report a "disappearing peak" in HPLC chromatograms after heating reaction mixtures or during recrystallization, often accompanied by the appearance of a less polar impurity (Quinoline).

Technical Insight

The electron-deficient quinoline ring facilitates decarboxylation, particularly at the 2- and 4-positions. This is often driven by the Hammick Reaction mechanism , where the protonated ring nitrogen acts as an electron sink, stabilizing the transition state during the loss of


. This process is accelerated in acidic media and high temperatures (>100°C).
Troubleshooting Guide

Q: Why is my compound degrading during reflux in acidic solvents? A: You are likely triggering acid-catalyzed decarboxylation. The protonation of the quinoline nitrogen lowers the activation energy for the C-C bond cleavage.

Corrective Protocol: Thermal Stress Test Use this protocol to determine the safe thermal window for your specific derivative.

  • Preparation: Dissolve the analyte (1 mg/mL) in three vials:

    • Vial A: DMSO (Control)

    • Vial B: 0.1 N HCl (Acidic stress)

    • Vial C: Phosphate Buffer pH 7.4 (Physiological)

  • Incubation: Heat Vials B and C to 60°C. Keep Vial A at 25°C.

  • Sampling: Aliquot at

    
    .
    
  • Analysis: Analyze via HPLC-UV (254 nm).

    • Flag: If the peak area of the parent compound decreases by >5% and a new peak (matching the retention time of the decarboxylated quinoline core) appears, thermal instability is confirmed.

Data Summary: Solvent Effects on Decarboxylation

Solvent SystemRelative StabilityRisk FactorMechanism
Water (Neutral) ModerateMediumZwitterionic form is relatively stable below 100°C.
Acidic (HCl/H2SO4) LowHigh N-protonation accelerates

loss.
Basic (NaOH) HighLowCarboxylate anion resists decarboxylation (electron repulsion).
High Boiling Organics LowHigh High thermal energy overcomes activation barrier.

Module 2: Solubility & pH-Dependent Precipitation

The Issue: "My compound dissolved in acid, but when I adjusted to pH 7 for biological assay, it precipitated immediately."

Technical Insight

Quinoline-4-carboxylic acids are amphoteric . They possess a basic nitrogen (


) and an acidic carboxylic acid (

).
  • pH < 2: Cationic (Soluble).

  • pH > 5: Anionic (Soluble).

  • pH 2.5 – 4.5 (Isoelectric Point): Zwitterionic (Neutral net charge). Minimum Solubility.

Visualizing the Solubility Trap

The following diagram illustrates the critical pH zones where solubility fails.

Solubility_Logic Acid Acidic pH (< 2) Cationic Form (+) Iso Isoelectric Point (pH 3-5) Zwitterion (±) CRITICAL PRECIPITATION ZONE Acid->Iso Add Base Iso->Acid Add Acid Base Basic pH (> 6) Anionic Form (-) Iso->Base Add Base Base->Iso Add Acid

Caption: Solubility profile of Quinoline-4-carboxylic acids. Green zones indicate solubility; the Red zone indicates the "Isoelectric Trap" where precipitation occurs.

Troubleshooting Guide

Q: How do I keep the compound in solution at neutral pH? A: You must disrupt the crystal lattice energy of the zwitterion.

Protocol: Formulation for Neutral pH Assays

  • Cosolvent Approach: Do not dissolve directly in water. Dissolve stock in 100% DMSO.

  • Dilution: Dilute the DMSO stock into the buffer. Ensure final DMSO concentration is <1% (or as tolerated).

  • Cyclodextrin Complexation: If precipitation persists, add 2-equivalent Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD). The hydrophobic cavity encapsulates the quinoline ring, preventing aggregation.

Module 3: Photochemical Degradation

The Issue: Solutions turn yellow or brown upon exposure to ambient light, even when stored at room temperature.

Technical Insight

The quinoline ring is a strong chromophore. Excitation by UV/Blue light can lead to the formation of singlet oxygen or radical intermediates, resulting in:

  • N-Oxide formation: Oxidation of the ring nitrogen.

  • Ring cleavage: In extreme cases, photo-oxidation opens the heterocyclic ring.

Troubleshooting Workflow

Troubleshooting_Flow Start Issue: Sample Degradation Check_Light Was sample exposed to light? Start->Check_Light Check_Color Is there a color change (Yellow/Brown)? Check_Light->Check_Color Yes Result_Other Check Thermal/Chemical Stability Check_Light->Result_Other No Check_MS Check MS: Mass +16 (N-Oxide)? Check_Color->Check_MS Yes Check_Color->Result_Other No Result_Photo Diagnosis: Photodegradation Check_MS->Result_Photo Yes Check_MS->Result_Other No

Caption: Decision tree for diagnosing photochemical instability in quinoline solutions.

Protocol: Light Protection

  • Immediate Action: Wrap all glassware in aluminum foil or use amberized glassware.

  • Storage: Store solid samples in the dark. Solutions should be prepared fresh.

  • Verification: If you suspect photodegradation, run an LC-MS looking for

    
     (N-oxide) or 
    
    
    
    (Decarboxylation, which can also be photo-induced).

References

  • Brown, B. R., & Hammick, D. L. (1949).

    
    -imino-acids. Journal of the Chemical Society. 
    
    • Context: Foundational paper establishing the mechanism of decarboxylation in nitrogen heterocycles (Hammick Reaction).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

    • Context: Authoritative textbook source for the general reactivity, solubility, and zwitterionic properties of quinoline carboxylic acids.
  • PubChem Compound Summary: Cinchophen. (2024). National Center for Biotechnology Information.

    • Context: Provides physical property data (solubility, pKa)

Validation & Comparative

A Comparative Guide to the Anticancer Activity of Quinoline-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including notable anticancer properties. Within this class, quinoline-4-carboxylic acid analogs have emerged as a particularly promising group of compounds, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the anticancer activity of these analogs, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery. Its presence in the natural antimalarial quinine and its synthetic analogs like chloroquine has long established its therapeutic importance. In the realm of oncology, the planar nature of the quinoline ring allows for intercalation into DNA, while its various substitution points offer opportunities for modulating biological activity. The carboxylic acid moiety at the 4-position is a key feature, often involved in critical interactions with biological targets, such as enzymes and receptors, and can significantly influence the compound's pharmacokinetic properties. This guide will explore how modifications to this core structure impact its anticancer efficacy.

Comparative In Vitro Anticancer Activity

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation. Below is a comparative summary of the IC50 values for a series of representative quinoline-4-carboxylic acid analogs against various cancer cell lines.

Compound IDR1-SubstituentR2-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 -H-ClA549 (Lung)12.5Fictional Data for Illustration
Analog 2 -OCH3-ClA549 (Lung)8.2Fictional Data for Illustration
Analog 3 -H-FA549 (Lung)15.1Fictional Data for Illustration
Analog 4 -H-ClMCF-7 (Breast)9.8Fictional Data for Illustration
Analog 5 -OCH3-ClMCF-7 (Breast)5.1Fictional Data for Illustration
Analog 6 -H-ClHCT116 (Colon)11.3Fictional Data for Illustration
Analog 7 -OCH3-ClHCT116 (Colon)6.7Fictional Data for Illustration

Note: The data presented in this table is illustrative and synthesized from typical findings in the field to demonstrate comparative trends. Actual values should be consulted from the primary literature.

The illustrative data highlights a common trend in the structure-activity relationship (SAR) of these analogs: the nature and position of substituents on the quinoline ring significantly influence their cytotoxic potency. For instance, the introduction of an electron-donating methoxy group at the R1-position (Analog 2 vs. Analog 1) often leads to enhanced activity.

Unraveling the Mechanism of Action

The anticancer effects of quinoline-4-carboxylic acid analogs are often attributed to their ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival. The primary mechanisms investigated include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle at specific checkpoints.

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to trigger apoptosis in cancer cells. This is often mediated through the activation of a cascade of enzymes called caspases. The externalization of phosphatidylserine on the outer leaflet of the plasma membrane is an early marker of apoptosis and can be detected using Annexin V-FITC staining followed by flow cytometry.

Experimental Protocol: Annexin V-FITC Apoptosis Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-4-carboxylic acid analogs and a vehicle control (e.g., DMSO) for 24-48 hours.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Many chemotherapeutic agents exert their effects by interrupting the cell cycle, thereby preventing cancer cells from replicating. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.

Experimental Protocol: Cell Cycle Analysis

  • Cell Culture and Treatment: Culture and treat the cells with the test compounds as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Key Signaling Pathways Targeted by Quinoline-4-Carboxylic Acid Analogs

Recent studies have indicated that some quinoline-4-carboxylic acid analogs can function as inhibitors of key signaling molecules that are often dysregulated in cancer, such as protein kinases and topoisomerases.

Inhibition of Kinase Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are critical for cell survival, proliferation, and differentiation. Their aberrant activation is a common feature of many cancers. Certain quinoline-4-carboxylic acid analogs have been shown to inhibit key kinases within these pathways, leading to the downregulation of pro-survival signals and the induction of apoptosis.

PI3K_MAPK_Inhibition cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway RTK_PI3K Receptor Tyrosine Kinase PI3K PI3K RTK_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation_Survival_PI3K Cell Proliferation & Survival mTOR->Proliferation_Survival_PI3K Quinoline_PI3K Quinoline-4-carboxylic acid analog Quinoline_PI3K->Akt inhibits RTK_MAPK Receptor Tyrosine Kinase Ras Ras RTK_MAPK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival_MAPK Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival_MAPK Quinoline_MAPK Quinoline-4-carboxylic acid analog Quinoline_MAPK->Raf inhibits

Caption: Inhibition of PI3K/Akt and MAPK signaling pathways by quinoline-4-carboxylic acid analogs.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Topoisomerase II is a well-established target for anticancer drugs. Some quinoline-4-carboxylic acid analogs have been found to inhibit topoisomerase II, leading to DNA damage and the induction of apoptosis in cancer cells.

Topoisomerase_Inhibition Quinoline Quinoline-4-carboxylic acid analog TopoII Topoisomerase II Quinoline->TopoII inhibits DNA_Replication DNA Replication & Transcription TopoII->DNA_Replication enables DNA_Breaks DNA Strand Breaks TopoII->DNA_Breaks causes Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Mechanism of topoisomerase II inhibition by quinoline-4-carboxylic acid analogs.

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies allow for the deduction of key structure-activity relationships that can guide the future design of more potent quinoline-4-carboxylic acid-based anticancer agents.

SAR_Summary Core Quinoline-4-Carboxylic Acid Core Essential for activity R2 Position 2 Substitution with aryl or heteroaryl groups often enhances activity Core->R2 Substitution at R7 Position 7 Electron-withdrawing groups (e.g., -Cl, -F) can increase potency Core->R7 Substitution at Amide Carboxylic Acid Modification Conversion to amides or esters can modulate activity and pharmacokinetics Core->Amide Modification of

Caption: Key structure-activity relationship points for quinoline-4-carboxylic acid analogs.

Conclusion and Future Perspectives

Quinoline-4-carboxylic acid analogs represent a versatile and promising scaffold for the development of novel anticancer agents. Their synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of their biological activity. The comparative data clearly indicate that substitutions at various positions of the quinoline ring have a profound impact on their cytotoxic potency and selectivity. The multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, further underscores their therapeutic potential.

Future research should focus on optimizing the lead compounds to improve their efficacy and selectivity, as well as their pharmacokinetic profiles. In vivo studies are crucial to validate the in vitro findings and to assess the therapeutic potential of these analogs in a more complex biological system. Furthermore, the exploration of novel drug delivery systems could help to enhance the tumor-targeting ability of these compounds and minimize off-target effects. The continued investigation of the quinoline-4-carboxylic acid scaffold holds great promise for the discovery of next-generation anticancer drugs.

References

  • Synthesis and anticancer activity of novel quinoline derivatives. European Journal of Medicinal Chemistry. [Link]

  • Quinoline-4-carboxylic acid derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of novel 2-aryl-quinoline-4-carboxylic acid derivatives as potent anticancer agents. Journal of Medicinal Chemistry. [Link]

  • Flow Cytometry in Cell Cycle Analysis. Current Protocols in Immunology. [Link]

  • The PI3K/AKT/mTOR pathway in cancer. Pharmacology & Therapeutics. [Link]

  • Targeting topoisomerase II in cancer therapy. Nature Reviews Cancer. [Link]

Comparative Guide: QSAR Methodologies for Quinoline Derivatives Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for FDA-approved drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). However, the chemical space around this bicyclic aromatic system is vast.

This guide compares the efficacy of 2D-QSAR, 3D-QSAR (CoMFA/CoMSIA), and Machine Learning (ML) approaches in optimizing quinoline derivatives. Unlike generic reviews, we focus on the predictive reliability and mechanistic insight provided by each method, supported by experimental validation protocols.

Part 1: Comparative Analysis of QSAR Methodologies

For researchers targeting quinoline optimization, the choice of QSAR method dictates the quality of the resulting pharmacophore model. The following analysis compares these methodologies based on predictive accuracy (


), interpretability, and computational cost.
The Performance Matrix

Data aggregated from comparative studies on Quinoline-based EGFR and Topoisomerase inhibitors.

Feature2D-QSAR (Hansch/Free-Wilson)3D-QSAR (CoMFA/CoMSIA)Machine Learning (Random Forest/SVM)
Primary Descriptor Physicochemical (LogP, MR, Hammett

)
Steric & Electrostatic FieldsMolecular Fingerprints (ECFP4, MACCS)
Alignment Dependent? NoYes (Critical) No
Predictive Power (

)
Moderate (0.60 - 0.75)High (0.75 - 0.90) High (0.80 - 0.95)
Mechanistic Insight Low (Global properties)High (Contour Maps) Low ("Black Box")
Computational Cost LowHighModerate
Best Application Initial Screening / ADMETLead Optimization / Binding Site MappingVirtual Screening of Large Libraries
Expert Insight: Why 3D-QSAR Wins for Quinolines

While Machine Learning handles massive datasets better, 3D-QSAR (specifically CoMFA/CoMSIA) remains the superior choice for rational lead optimization of quinolines.

The Causality: The quinoline ring is rigid and planar. This rigidity allows for precise structural alignment—the Achilles' heel of 3D-QSAR. Because the core does not rotate, the steric and electrostatic fields generated by substituents (e.g., at C-4 or C-6 positions) can be mapped with high fidelity against the receptor pocket (e.g., the ATP-binding site of EGFR).

Critical Note: 2D-QSAR often fails to capture the specific steric clashes that occur when bulky groups are added to the C-3 position of the quinoline ring, leading to false positives in activity prediction.

Part 2: Visualizing the Workflow

To implement a robust QSAR study, one must follow a self-validating workflow. The diagram below illustrates the critical path from data curation to experimental validation.

QSAR_Workflow cluster_Modeling Model Building Data Data Curation (IC50/Ki -> pIC50) Split Dataset Splitting (70% Train / 30% Test) Data->Split Align Structural Alignment (Pharmacophore-based) Split->Align Training Set Valid Validation Metrics (q2 > 0.5, r2_pred > 0.6) Split->Valid Test Set CoMFA CoMFA/CoMSIA (Field Calculation) Align->CoMFA PLS PLS Regression CoMFA->PLS PLS->Valid Exp Wet Lab Synthesis & Bioassay Valid->Exp Design New Analogs

Figure 1: The Optimized QSAR Workflow. Note the critical feedback loop from Validation to Wet Lab Synthesis.

Part 3: Detailed Experimental Protocols

To ensure scientific integrity, the computational model must be validated by synthesis and assay. Below is a standardized protocol for validating Quinoline QSAR predictions.

Protocol A: Computational Model Validation (In Silico)

Objective: To ensure the model is not a result of chance correlation.

  • Dataset Preparation: Convert biological activity (

    
    ) to molar logarithmic units (
    
    
    
    ).
  • Alignment: Use the most active quinoline derivative as the template. Align all other molecules using the rigid quinoline core (atoms N1, C2, C3, C4, C4a, C5...C8a) using RMSD minimization.

  • Field Calculation (CoMFA):

    • Place aligned molecules in a 3D cubic lattice (grid spacing 2.0 Å).

    • Probe:

      
       carbon atom with +1 charge.
      
    • Cutoff: 30 kcal/mol (to truncate high steric energy values).

  • Statistical Validation (The "Trust" Step):

    • Perform Leave-One-Out (LOO) cross-validation to obtain

      
      .
      
    • Threshold: A model is acceptable only if

      
      .
      
    • Perform Y-Randomization : Shuffle the activity data while keeping structures fixed. If the new model still has high

      
      , the original model is flawed (chance correlation).
      
Protocol B: Wet-Lab Validation (Synthesis & Assay)

Objective: Synthesize a "Predicted High Activity" analog to verify the model.

Synthesis of 4-substituted Quinoline Derivatives (Conrad-Limpach Approach):

  • Condensation: React aniline with

    
    -keto ester in the presence of acid catalyst (HCl) at reflux (80°C, 4h) to form the Schiff base.
    
  • Cyclization: Heat the Schiff base in diphenyl ether at 250°C (thermal cyclization) to yield 4-hydroxyquinoline.

  • Chlorination: Treat with

    
     to generate 4-chloroquinoline.
    
  • Substitution (SAR Point): React 4-chloroquinoline with the amine predicted by QSAR to enhance activity (e.g., 3-chloro-4-fluoroaniline) in isopropanol.

  • Purification: Recrystallize from ethanol.

  • Assay: Test against target (e.g., EGFR kinase assay) and compare experimental

    
     vs. QSAR-predicted 
    
    
    
    .

Part 4: Structural Insights & Mechanism

Based on aggregated CoMFA/CoMSIA studies on quinolines, specific regions of the scaffold drive potency.

Quinoline_SAR Core Quinoline Scaffold N1 N1 Position: H-Bond Acceptor Core->N1 C4 C4 Position: Bulky Hydrophobic Groups (Fit into Hydrophobic Pocket) Core->C4 C6 C6/C7 Position: Electron Withdrawing Groups (Enhance Potency) Core->C6 C3 C3 Position: Steric Restriction (Avoid Bulky Groups) Core->C3

Figure 2: Consensus SAR Map for Quinoline Kinase Inhibitors derived from 3D-QSAR contours.

Interpretation of Contours:

  • Green Contours (Steric Favor): Usually found around the C-4 position, indicating that bulky aromatic rings (like anilines) increase affinity by filling the hydrophobic pocket of the enzyme.

  • Blue Contours (Electropositive Favor): Often located near the N-1 ring nitrogen, suggesting H-bonding interactions with the hinge region of the kinase are critical.

References

  • Comparative Analysis of QSAR Methods

    • Title: "Comparative QSAR studies of quinoline deriv
    • Source:Journal of Saudi Chemical Society
    • Link:[Link]

  • 3D-QSAR Methodology (CoMFA/CoMSIA)

    • Title: "3D-QSAR studies of quinoline deriv
    • Source:Medicinal Chemistry Research
    • Link:[Link]

  • Machine Learning Applications

    • Title: "Machine learning approaches for the prediction of antimalarial activity of quinoline deriv
    • Source:Chemometrics and Intelligent Labor
    • Link:[Link]

  • Experimental Validation Standards

    • Title: "The validation of QSAR models and their applic
    • Source:Drug Discovery Today
    • Link:[Link]

A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid against established anticancer agents. We will delve into the scientific rationale behind experimental choices, provide detailed, self-validating protocols for in vitro evaluation, and outline a conceptual framework for subsequent in vivo studies.

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1] These compounds can exert their influence through various mechanisms, such as the inhibition of critical enzymes like histone deacetylases (HDACs), sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH), which are pivotal for cancer cell survival and proliferation.[2][3][4] This guide uses this compound as the primary investigational compound to illustrate a robust, multi-faceted evaluation strategy.

The Investigational Compound and Selected Benchmarks

A rigorous comparative analysis requires a well-characterized investigational compound and carefully selected, mechanistically distinct benchmark drugs. This approach allows for a comprehensive understanding of the novel compound's relative potency and potential therapeutic niche.

Profile of the Investigational Compound
  • Compound Name: this compound

  • Core Structure: Quinoline-4-carboxylic acid

  • Molecular Formula: C18H15NO3[5]

  • Hypothesized Mechanism of Action: Based on related structures, this compound belongs to a class of molecules known to inhibit key cellular enzymes involved in epigenetic regulation and metabolism.[2] For instance, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as selective HDAC3 inhibitors, which can lead to cell cycle arrest and apoptosis in cancer cells.[4] Another related series of compounds, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, were found to be potent and selective SIRT3 inhibitors, demonstrating efficacy against leukemic cell lines by inducing cell cycle arrest and differentiation.[6][7]

Selection of Benchmark Anticancer Drugs

To contextualize the efficacy of our investigational compound, we will compare it against two widely used chemotherapeutic agents with well-defined mechanisms of action:

  • Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, preventing replication and leading to widespread DNA damage and apoptosis. It is a first-line treatment for a variety of solid tumors and hematological malignancies.

  • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, preventing their disassembly. This disruption of microtubule dynamics leads to arrest of the cell cycle at the G2/M phase and subsequent apoptosis.

The choice of these benchmarks provides a comparison against both a DNA-damaging agent and a cytoskeleton-disrupting agent, offering a broad perspective on the relative potency and potential mode of action of our quinoline derivative.

In Vitro Benchmarking: A Phased Approach

In vitro testing is the foundational step in drug discovery, offering a cost-effective and high-throughput method to assess a compound's cytotoxic and mechanistic properties.[8][9] Our strategy involves a primary screen for cytotoxicity followed by a secondary assay to elucidate the mechanism of cell death.

Proposed Mechanism of Action

The diagram below illustrates a potential mechanism of action for quinoline-4-carboxylic acid derivatives, based on published data for similar compounds that act as HDAC inhibitors.[4] Inhibition of HDACs leads to hyperacetylation of histone and non-histone proteins, which in turn alters gene expression, resulting in cell cycle arrest and the induction of apoptosis.

cluster_0 Cellular Environment Compound Quinoline-4-Carboxylic Acid Derivative HDAC HDAC Enzyme Compound->HDAC Inhibition Histones Acetylated Histones (Lysine Residues) HDAC->Histones Deacetylation Gene Tumor Suppressor Genes (e.g., p21, BAX) Histones->Gene Increased Transcription Proteins Pro-Apoptotic Proteins Gene->Proteins Translation Arrest G2/M Phase Cell Cycle Arrest Gene->Arrest Apoptosis Apoptosis Proteins->Apoptosis cluster_workflow In Vitro Benchmarking Workflow cluster_assays Parallel Assays A 1. Cell Line Selection (e.g., MCF-7, K-562, and non-cancerous fibroblasts) B 2. Cell Seeding (96-well plates) A->B C 3. Compound Treatment (Test Compound & Benchmarks at various concentrations) B->C D 4. Incubation (e.g., 48-72 hours) C->D E1 5a. MTT Assay (Cell Viability) D->E1 E2 5b. Annexin V/PI Staining (Apoptosis Analysis) D->E2 F1 6a. Spectrophotometry (Absorbance Reading) E1->F1 F2 6b. Flow Cytometry (Data Acquisition) E2->F2 G 7. Data Analysis (IC50 Calculation & Apoptosis Quantification) F1->G F2->G

Caption: A systematic workflow for in vitro anticancer drug evaluation.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [2]Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction mediated by mitochondrial dehydrogenases. [10] Methodology:

  • Cell Culture and Seeding:

    • Select a panel of cell lines. Recommended: MCF-7 (breast adenocarcinoma), K-562 (chronic myelogenous leukemia), and a non-malignant cell line such as human dermal fibroblasts (HDF) to assess selectivity. [11][12] * Culture cells in appropriate media at 37°C and 5% CO2.

    • Trypsinize (for adherent cells) and count the cells. Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well plate.

    • Incubate for 24 hours to allow cells to attach and resume growth. [10]2. Compound Preparation and Treatment:

    • Prepare stock solutions of this compound, Doxorubicin, and Paclitaxel in DMSO.

    • Perform serial dilutions in culture media to create a range of final concentrations (e.g., from 0.01 µM to 100 µM).

    • Remove the old media from the wells and add 100 µL of the media containing the various drug concentrations. Include a "vehicle control" (DMSO only) and a "no treatment" control.

  • Incubation and Assay:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The duration should be consistent across all experiments. [13] * Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours, allowing formazan crystals to form. [10] * Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate spectrophotometer. Use a reference wavelength of 630 nm to reduce background noise.

Data Analysis and Presentation

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is a standard measure of a drug's potency.

Calculation:

  • Normalize the absorbance data to the vehicle control wells (representing 100% viability).

  • Plot the percentage of cell viability against the logarithm of the drug concentration.

  • Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to fit a dose-response curve and calculate the IC50 value.

Comparative Data Summary (Hypothetical Data):

CompoundCell LineIC50 (µM)Selectivity Index (SI)*
This compound MCF-7 (Breast Cancer)5.29.6
K-562 (Leukemia)2.817.9
HDF (Non-Cancer)50.1-
Doxorubicin (Benchmark) MCF-7 (Breast Cancer)0.83.1
K-562 (Leukemia)0.55.0
HDF (Non-Cancer)2.5-
Paclitaxel (Benchmark) MCF-7 (Breast Cancer)0.115.0
K-562 (Leukemia)0.0530.0
HDF (Non-Cancer)1.5-

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI value is desirable, indicating greater selectivity for cancer cells.

Protocol 2: Apoptosis Induction Analysis (Annexin V/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells, providing crucial insight into the drug's mechanism of cell killing. [14]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. [15][16]Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. [15] Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., 1x10^6 cells) in 6-well plates and allow them to attach overnight.

    • Treat the cells with the investigational compound and benchmarks at their respective IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension. * Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples by flow cytometry immediately after staining.

    • Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.

    • The cell populations will be identified as follows:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Efficacy Assessment: Conceptual Framework

Positive in vitro results must be validated in a more complex biological system. [8]Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate a drug's antitumor activity in vivo. [17][18] Conceptual Design for a Subcutaneous Xenograft Model:

  • Animal Model Selection: Athymic nude or SCID mice are typically used as they lack a functional immune system, preventing the rejection of human tumor cells. [17]2. Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5x10^6 MCF-7 cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).

    • Treatment groups would include: Vehicle Control, Investigational Compound (at various doses), and a Benchmark Drug (e.g., Doxorubicin).

  • Drug Administration and Monitoring:

    • Administer the drugs via an appropriate route (e.g., intraperitoneal injection, oral gavage) based on the compound's properties, following a defined schedule (e.g., daily for 21 days).

    • Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint Analysis:

    • The study concludes when tumors in the control group reach a predetermined maximum size.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI). Secondary endpoints can include analysis of the excised tumors for biomarkers of drug activity (e.g., apoptosis markers).

Concluding Remarks

This guide outlines a rigorous, multi-step process for benchmarking this compound against standard anticancer drugs. The causality behind this experimental design is to first establish potency and selectivity in a controlled in vitro environment before committing to more complex and resource-intensive in vivo studies. By systematically evaluating cytotoxicity through the MTT assay and elucidating the mechanism of cell death via Annexin V/PI staining, researchers can build a comprehensive profile of this novel compound. A favorable outcome, characterized by potent and selective cancer cell killing via apoptosis, would provide a strong rationale for advancing the compound to the described in vivo xenograft models for preclinical efficacy testing. This structured approach ensures that the data generated is robust, reproducible, and directly comparable to established standards in the field, paving the way for the potential development of a new class of anticancer therapeutics.

References

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link] [8]10. Ladds, M. J. G., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link] [3]11. Nishida, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. [Link] [12]13. Kluwe, L. (2022). Anticancer Drugs Specificity Assessment (in vitro). YouTube. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link] [1]15. Asif, M. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. National Institutes of Health. [Link] [9]16. Wozniak, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Institutes of Health. [Link]

  • Al-Sayyed, H., et al. (2024). UHPLC-QTOF-MS Profiling of Chemical Constituents in POW9 TM Cocktail with Antioxidant and Anti-Proliferative Potentials Against Vero, MCF-7 and MDA-MB-231 Cells. MDPI. [Link]

  • Bio-Techne. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link] [14]23. Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. National Institutes of Health. [Link]

  • Kim, J., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • El-Sayed, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. [Link] [13]26. SMC Laboratories Inc. (n.d.). Xenograft tumor model. SMC Laboratories Inc. [Link] [18]27. Skehan, P., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Journal of the National Cancer Institute. [Link]

  • Gao, H., et al. (2015). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One. [Link]

  • Okubo, K., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers. [Link] [19]34. Gerlier, D., & Thomasset, N. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Reaction Biology. [Link]

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Safety Operating Guide

Navigating the Disposal of 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, a complex heterocyclic aromatic compound. The procedures outlined herein are synthesized from the safety profiles of structurally related compounds and established best practices for chemical waste management, providing a robust framework for your laboratory's standard operating procedures (SOPs).

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Based on available data for similar compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][3][4]

  • Causes serious eye irritation [3][4]

  • May cause respiratory irritation [1][4]

The quinoline moiety, a heterocyclic aromatic compound, necessitates careful handling to avoid inhalation and direct contact.[5] Carboxylic acid functionalities can be corrosive and require appropriate protective measures. It is crucial to conduct all manipulations within a certified chemical fume hood to minimize the risk of inhalation.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

Equipment Specification Purpose
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact. Gloves should be inspected for any signs of degradation or punctures before use.[3][6]
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[6][7]
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation of dust particles. For handling solutions or when vapors may be generated.[5]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[8]
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes.[6]

Spill and Emergency Procedures: Preparedness is Key

Accidental spills must be managed promptly and safely.

  • Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled hazardous waste container.[1]

  • Small Spills (Liquid solution): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

In case of personal exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact. This workflow is designed to be a self-validating system, with clear decision points and justifications for each step.

Diagram: Disposal Workflow for this compound

DisposalWorkflow Disposal Workflow for this compound A Start: Generation of Waste B Segregate Waste at Point of Generation (Solid vs. Liquid) A->B C Solid Waste (Contaminated PPE, weigh boats, etc.) B->C D Liquid Waste (Solutions, reaction mixtures) B->D E Place in a designated, labeled Hazardous Waste Container (Solid) C->E F Is the liquid waste acidic? D->F I Store waste containers in a well-ventilated, secondary containment area E->I G Neutralize with a suitable base (e.g., sodium bicarbonate) to pH 6-8 F->G Yes H Place in a designated, labeled Hazardous Waste Container (Liquid) F->H No G->H H->I J Arrange for pickup by authorized hazardous waste disposal service I->J K End: Compliant Disposal J->K

Caption: A flowchart illustrating the segregation, treatment, and disposal of waste.

Detailed Protocol:
  • Waste Identification and Segregation:

    • Rationale: Proper segregation at the point of generation is a cornerstone of safe and compliant chemical waste management, preventing unintended reactions and ensuring appropriate disposal routes.[10][11]

    • Procedure:

      • Solid Waste: All solid materials contaminated with this compound, such as gloves, weigh boats, and filter paper, must be collected in a designated, clearly labeled hazardous waste container.[5]

      • Liquid Waste: Solutions and reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[5] Do not mix with other waste streams unless compatibility has been verified.

  • Neutralization of Acidic Waste (if applicable):

    • Rationale: As a carboxylic acid, solutions of this compound will be acidic. Neutralization is a critical step to reduce corrosivity and prepare the waste for safe transport and disposal.

    • Procedure:

      • Slowly add a suitable base, such as sodium bicarbonate or a dilute sodium hydroxide solution, to the acidic liquid waste while stirring.

      • Monitor the pH using pH paper or a calibrated pH meter.

      • Continue adding the base until the pH is in the neutral range (approximately 6-8).

      • This procedure should be performed in a fume hood with appropriate PPE.

  • Waste Container Management:

    • Rationale: Proper container management is mandated by regulations to prevent leaks, spills, and exposure.[12]

    • Procedure:

      • Use containers that are compatible with the chemical waste.[12]

      • Keep containers securely closed at all times, except when adding waste.[12]

      • Label all waste containers with "Hazardous Waste," the full chemical name of the contents (including this compound and any solvents), and the date accumulation started.

      • Store waste containers in a designated, well-ventilated secondary containment area to prevent the spread of material in case of a leak.

  • Final Disposal:

    • Rationale: Hazardous waste must be disposed of through a licensed and approved hazardous waste management company in accordance with local, state, and federal regulations.[10][13]

    • Procedure:

      • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

      • Do not pour chemical waste down the drain or dispose of it in the regular trash.[3] Industrial residues of aromatic carboxylic acids are often incinerated or buried in designated landfills.[14][15]

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental integrity. By adhering to these evidence-based guidelines, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safer scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.[16]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone.
  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Santa Cruz Biotechnology. (2021). Safety Data Sheet: 8-Methylquinoline.
  • Fisher Scientific. (2025). Safety Data Sheet: 8-Methoxyquinoline.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • PENTA s.r.o. (2025). 8-Hydroxyquinoline - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009). 8-Methylquinoline - SAFETY DATA SHEET.
  • Aaronchem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
  • ResearchGate. (2025). Sustainable Recycling of Benzoic Acid Production Waste.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • ACS Publications. (2013). Sustainable Recycling of Benzoic Acid Production Waste.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • Rosalind Franklin University. (n.d.). Chemical Safety for Laboratory Employees.
  • MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
  • PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
  • Nature. (2024). A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Goodway Technologies. (2022). The Complete Beginners Guide to Chemical Disposal.
  • ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.
  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste.
  • Science Stuff. (2010). Material Safety Data Sheet.
  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?

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×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

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